Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromoquinolin-7-ol in Targeted Therapeutics
Executive Summary As modern drug discovery pivots toward complex protein-protein interaction (PPI) inhibitors, the demand for highly functionalized, rigid heterocyclic scaffolds has surged. 5-Bromoquinolin-7-ol has emerg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As modern drug discovery pivots toward complex protein-protein interaction (PPI) inhibitors, the demand for highly functionalized, rigid heterocyclic scaffolds has surged. 5-Bromoquinolin-7-ol has emerged as a critical bifunctional building block in this space. This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, and specific application in synthesizing Transcriptional Enhancer Associate Domain (TEAD) inhibitors targeting the Hippo signaling pathway.
Physicochemical Profiling & Structural Causality
The utility of 5-bromoquinolin-7-ol lies in the orthogonal reactivity of its functional groups, which are electronically modulated by the central quinoline core. The nitrogen atom provides a basic site capable of critical hydrogen bonding, often required for anchoring molecules within kinase or transcription factor binding pockets.
The bromine atom at the C-5 position is highly activated toward oxidative addition due to the electron-deficient nature of the quinoline ring, making it an ideal candidate for palladium-catalyzed cross-coupling. Conversely, the hydroxyl group at C-7 acts as a hard nucleophile under basic conditions, allowing for rapid etherification.
Quantitative Data Summary
The following table summarizes the core physicochemical and spectroscopic properties of the compound, establishing a baseline for analytical validation [1].
Application in Drug Discovery: Targeting the Hippo Signaling Pathway
The Hippo signaling cascade is a master regulator of cell proliferation and apoptosis. Dysregulation of this pathway—often through loss-of-function mutations in upstream kinases—leads to the constitutive activation and nuclear translocation of the transcriptional coactivators YAP and TAZ. Once in the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of pro-survival and oncogenic genes.
Recent breakthroughs in oncology have focused on disrupting the YAP/TAZ-TEAD interaction. According to recent patent literature detailing TEAD inhibitors (), 5-bromoquinolin-7-ol is utilized to construct the core pharmacophore of these inhibitors. The scaffold perfectly positions hydrophobic substituents to occupy the central palmitoylation pocket of TEAD, thereby allosterically blocking YAP binding [2].
Diagram 1: The Hippo signaling pathway and the mechanism of action for TEAD inhibitors.
Experimental Methodology: A Self-Validating Synthetic Protocol
To successfully integrate 5-bromoquinolin-7-ol into a complex API, the synthetic workflow must be robust. The following protocol outlines the sequential functionalization of the 7-hydroxyl and 5-bromo positions, engineered with built-in causality and self-validation checkpoints to ensure experimental integrity.
Step 1: O-Alkylation of the 7-Hydroxyl Group
Preparation: Dissolve 5-bromoquinolin-7-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation in the subsequent step, leaving the highly reactive phenoxide anion naked and ready for nucleophilic attack.
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 minutes.
Causality: K₂CO₃ is a mild inorganic base, perfectly calibrated to deprotonate the 7-hydroxyl group (pKa ~9) without initiating unwanted side reactions at the quinoline nitrogen.
Electrophile Addition: Dropwise add the target alkyl halide (1.2 eq) and heat the reaction to 60°C for 4 hours.
Self-Validation Checkpoint:
TLC: Monitor via Thin-Layer Chromatography (Hexane/EtOAc 3:1). The highly polar starting material (Rf ~0.2) must completely disappear, replaced by a less polar ether spot (Rf ~0.6).
LC-MS: Post-extraction, confirm the intermediate via LC-MS. You must observe the exact [M+H]+ mass shift corresponding to the added alkyl group before proceeding.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-5
Preparation: Dissolve the validated O-alkylated intermediate (1.0 eq) and the target aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.
Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is specifically chosen for its large bite angle, which forces the intermediate complexes into geometries that accelerate the reductive elimination step—crucial when synthesizing sterically demanding biaryl systems for the TEAD pocket.
Degassing: Purge the reaction vessel with Nitrogen for 10 minutes.
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalytic species to an inactive Pd(II) state.
Reaction & Validation: Heat at 90°C for 12 hours.
NMR Validation: Validate completion via ¹H NMR. The definitive marker of success is the disappearance of the isolated proton signal at C-6 (originally a singlet around 7.05 ppm) as its electronic environment shifts drastically, coupled with the appearance of new, integrated aromatic protons from the boronic acid.
Diagram 2: Sequential synthetic workflow and validation checkpoints for TEAD inhibitor generation.
Conclusion
5-Bromoquinolin-7-ol is far more than a simple heterocyclic intermediate; it is a highly programmable scaffold. By understanding the causality behind its electronic distribution—leveraging the nucleophilicity of the 7-hydroxyl group and the electrophilicity of the 5-bromo position—medicinal chemists can predictably and reliably build complex architectures. When paired with self-validating analytical checkpoints, this compound is indispensable for developing next-generation therapeutics targeting the Hippo/TEAD pathway.
References
Google Patents. "Tead inhibitors and uses thereof (WO2020243423A1)." World Intellectual Property Organization.
Exploratory
The Ascending Trajectory of 5-Bromoquinolin-7-ol Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release: An In-depth Exploration of 5-Bromoquinolin-7-ol Derivatives and Their Expanding Therapeutic Potential This technical guide offers a comprehensive overview for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release:
An In-depth Exploration of 5-Bromoquinolin-7-ol Derivatives and Their Expanding Therapeutic Potential
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning role of 5-bromoquinolin-7-ol derivatives in medicinal chemistry. Grounded in the latest scientific findings, this document elucidates the synthesis, mechanisms of action, and diverse therapeutic applications of this promising class of compounds.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2] Its versatile structure allows for a wide array of chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities.[1][2] Quinoline-based compounds have demonstrated remarkable efficacy in treating a range of diseases, including cancer, malaria, bacterial infections, and neurodegenerative disorders.[1][3] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.[4] This guide focuses specifically on the therapeutic potential of 5-bromoquinolin-7-ol derivatives, a subclass that has garnered significant attention for its potent and diverse biological effects.
Synthetic Strategies for 5-Bromoquinolin-7-ol Derivatives
The synthesis of 5-bromoquinolin-7-ol and its derivatives is a critical aspect of their development as therapeutic agents. Historically, the synthesis of related 5,7-dibromoquinoline has been achieved through direct bromination of existing quinoline scaffolds or by constructing the quinoline ring from substituted aniline precursors.[5]
A common and effective method for synthesizing derivatives of 5,7-dibromoquinoline involves the direct bromination of 8-substituted quinolines, such as 8-hydroxyquinoline.[5] For the specific synthesis of 7-bromoquinolin-8-ol, a precursor to many of the target derivatives, a widely used method involves the bromination of quinolin-8-ol.[6]
Representative Synthetic Protocol: Synthesis of 7-Bromoquinolin-8-ol
This protocol outlines a common laboratory-scale synthesis of 7-bromoquinolin-8-ol from quinolin-8-ol.
Materials:
Quinolin-8-ol
N-bromosuccinimide (NBS)
Chloroform
Water
Hexane
Diethyl ether
Procedure:
Dissolve quinolin-8-ol (1 mmol) in chloroform (10 mL) in a flask.
Cool the stirred solution to 0 °C.
Add N-bromosuccinimide (1 mmol) portion-wise to the solution.
Slowly raise the temperature to 40 °C and continue stirring for 18 hours.
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate and hexane (1:9).
Upon completion, evaporate the reaction mixture under vacuum.
Wash the resulting crude product with water.
Further wash the solid with hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.[6]
This foundational molecule can then undergo further reactions to generate a diverse library of 5-bromoquinolin-7-ol derivatives. For instance, multi-step processes involving bromination, nitrosation, reduction, and sulfonation have been employed to synthesize a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives.[7]
Therapeutic Potential of 5-Bromoquinolin-7-ol Derivatives
The unique structural features of 5-bromoquinolin-7-ol derivatives have endowed them with significant potential across several therapeutic areas. The bromine atom at the 5-position and the hydroxyl group at the 7-position provide key interaction points with biological targets and also serve as handles for further chemical modifications.
Anticancer Activity
Quinoline derivatives have long been recognized for their anticancer properties, acting through various mechanisms such as inhibiting tyrosine kinases, disrupting tubulin polymerization, and intercalating with DNA.[1][2][8] The introduction of a bromine atom can significantly influence the anticancer activity of these compounds.
Studies on brominated quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. For example, 5,7-dibromo-8-hydroxyquinoline has shown strong activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[9] Furthermore, a series of novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety exhibited broad-spectrum antitumor potency, with the most active compound being significantly more potent than the standard drug Sunitinib against several cancer cell lines.[10]
Mechanism of Action: The anticancer mechanisms of these derivatives are multifaceted. Some derivatives have been shown to be potent topoisomerase I inhibitors, suppressing the relaxation of supercoiled plasmid DNA.[9] Others may induce apoptosis and arrest the cell cycle.[11] Molecular docking studies have also been employed to predict the binding modes of these compounds within the active sites of key cancer-related enzymes like EGFR.[12]
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[13] Quinoline derivatives have emerged as promising candidates for the treatment of these conditions, with some acting as inhibitors of acetylcholinesterase (AChE), an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine.[14]
The development of quinoline-based compounds that can cross the blood-brain barrier is crucial for their efficacy in treating central nervous system disorders.[15] Research has shown that certain quinoline derivatives can selectively inhibit phosphodiesterase 5 (PDE5), an enzyme involved in memory processes, and have demonstrated the ability to rescue synaptic and memory defects in animal models of Alzheimer's disease.[15] Furthermore, some heterocyclic quinoline derivatives have shown promise as multitarget agents for preventing Alzheimer's by exhibiting antioxidant and anti-inflammatory effects.[16]
A common in vitro method to assess the neuroprotective effect of a compound involves challenging neuronal cells with a neurotoxin and measuring cell viability.
Materials:
Neuronal cell line (e.g., SH-SY5Y)
Cell culture medium and supplements
Neurotoxin (e.g., 6-hydroxydopamine or MPP+)
5-Bromoquinolin-7-ol derivative
MTT or similar cell viability assay kit
Plate reader
Procedure:
Plate neuronal cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with varying concentrations of the 5-bromoquinolin-7-ol derivative for a predetermined pre-incubation period.
Introduce the neurotoxin to the wells (except for the control group).
Incubate for a specified period (e.g., 24-48 hours).
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
Measure the absorbance using a plate reader.
The neuroprotective effect is determined by the ability of the quinoline derivative to increase cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone.[1]
Antimicrobial Properties
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Quinoline derivatives, including the well-known fluoroquinolones, have a long history of use as antibacterial drugs.[17] The antimicrobial activity of these compounds can be significantly enhanced by specific substitutions on the quinoline ring.
Derivatives of 5,7-dibromo-8-hydroxyquinoline have demonstrated potent broad-spectrum antifungal activity.[18] The proposed mechanism for some of these compounds involves the chelation of essential metal ions like iron and copper, disrupting fungal growth.[18] Furthermore, a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives have shown potent in vitro antibacterial and antifungal activity against various pathogens.[7] Specifically, compounds with biphenyl-4-sulfonate and 2-hydroxy-5-nitrobenzenesulfonate substitutions exhibited significant antimicrobial effects.[7]
Visualization of Key Concepts
DOT Script for a Simplified Anticancer Mechanism of Action
Caption: Simplified pathway of anticancer action.
DOT Script for a General Experimental Workflow for Antimicrobial Testing
Caption: Workflow for antimicrobial activity assessment.
Conclusion and Future Directions
5-Bromoquinolin-7-ol derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical studies against cancer, neurodegenerative diseases, and microbial infections underscores their significant therapeutic potential. The structure-activity relationship studies highlighted in this guide provide a roadmap for the rational design of new, more potent, and selective analogues.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical translatability. Further exploration of their mechanisms of action at the molecular level will be crucial for identifying novel therapeutic targets and developing combination therapies. The continued investigation of 5-bromoquinolin-7-ol derivatives holds the promise of delivering next-generation therapeutics for a range of challenging diseases.
References
Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (URL: )
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: )
Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation - Taylor & Francis. (URL: [Link])
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])
Quinoline – Knowledge and References - Taylor & Francis. (URL: [Link])
Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. - R Discovery. (URL: [Link])
Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites | Request PDF - ResearchGate. (URL: [Link])
(PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (URL: [Link])
Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed. (URL: [Link])
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (URL: [Link])
Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases - Walsh Medical Media. (URL: [Link])
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (URL: [Link])
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (URL: [Link])
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - MDPI. (URL: [Link])
Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - MDPI. (URL: [Link])
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC. (URL: [Link])
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. (URL: [Link])
Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC. (URL: [Link])
Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (URL: [Link])
From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - MDPI. (URL: [Link])
The Biological Activity and Therapeutic Potential of Halogenated Quinolin-7-ols: A Comprehensive Technical Guide
Executive Summary While 8-hydroxyquinolines (e.g., clioquinol) have historically dominated the literature due to their robust metal-chelating properties, halogenated quinolin-7-ols represent a structurally distinct and h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
While 8-hydroxyquinolines (e.g., clioquinol) have historically dominated the literature due to their robust metal-chelating properties, halogenated quinolin-7-ols represent a structurally distinct and highly versatile pharmacophore. The hydroxyl group at position 7, combined with targeted halogenation (chlorine, bromine, or iodine) on the quinoline ring, fundamentally alters the molecule's tautomeric equilibrium, lipophilicity, and hydrogen-bonding networks. This technical guide synthesizes the current literature on the biological activity of halogenated quinolin-7-ols, detailing their emerging roles in oncology, antimicrobial resistance, neuropharmacology, and chemical biology.
Structural and Physicochemical Rationale
The core unique feature of 7-hydroxyquinoline lies in its ability to form specific intermolecular and intramolecular hydrogen bonds, stabilizing distinct tautomeric states that are kinetically controlled [1][1].
When halogens are introduced to this scaffold, three critical physicochemical shifts occur:
pKa Modulation : The electron-withdrawing nature of halogens lowers the pKa of the 7-hydroxyl group, increasing the proportion of the ionized (phenolate-like) species at physiological pH, which often enhances electrostatic interactions within target binding pockets.
Steric Complementarity : Bulky halogens (like bromine and iodine) act as hydrophobic anchors. They perfectly occupy deep lipophilic pockets in target proteins (such as the palmitate-binding pocket of TEAD).
ESIPT Dynamics : Halogenation fine-tunes the electron density of the quinoline ring, enabling highly efficient Excited-State Intramolecular Proton Transfer (ESIPT), making these molecules excellent environmentally sensitive fluorophores [2][2].
Core Biological Activities & Target Mechanisms
Oncology: TEAD Inhibition and p53 Stabilization
The Hippo signaling pathway is a master regulator of cell proliferation, and its dysregulation is a hallmark of many solid tumors. The transcriptional co-activators YAP/TAZ drive oncogenesis by binding to TEAD transcription factors. Bromoquinolin-7-ol derivatives have been successfully deployed as core scaffolds for potent TEAD inhibitors [3][3]. The bromine atom optimizes van der Waals contacts within TEAD's central hydrophobic pocket, allosterically disrupting the YAP-TEAD protein-protein interaction (PPI).
Furthermore, iodoquinolin-7-ol derivatives are utilized in the synthesis of small-molecule stabilizers targeting the Y220C mutation of the p53 tumor suppressor protein. The iodine atom exploits the druggable hydrophobic crevice created by the Y220C mutation, restoring the wild-type conformation and apoptotic function of p53 [4][4].
Antimicrobial Resistance: MvfR (PqsR) Antagonism
In Pseudomonas aeruginosa, the MvfR (PqsR) quorum-sensing system controls the expression of virulence factors and biofilm formation, driving acute infections and antibiotic tolerance. Analogs incorporating a 3-chloro-6-iodoquinolin-7-ol moiety act as potent MvfR antagonists [5][5]. The dual halogenation restricts the conformational flexibility of the ligand, locking it into an inhibitory binding mode that prevents the MvfR receptor from undergoing the conformational shift required to bind the pqsA promoter.
Mechanism of MvfR inhibition by halogenated quinolin-7-ols preventing biofilm formation.
Structurally constrained hybrid derivatives, specifically trans-octahydrobenzo[f]quinolin-7-ol , exhibit exceptional affinity for dopamine D2 and D3 receptors. The 7-hydroxyl group acts as a bioisostere for the meta-hydroxyl of endogenous dopamine. The rigid octahydrobenzo framework locks the basic nitrogen lone pair into an optimal trajectory for salt-bridge formation with the highly conserved Asp114 residue in the D2 receptor pocket, yielding a Ki of 49.1 nM for D2 and 14.9 nM for D3 [6][6].
Quantitative Data Summary
The following table summarizes the biological activity parameters of key halogenated quinolin-7-ol derivatives across different therapeutic areas:
Compound / Scaffold
Primary Target
Therapeutic Indication
Key Metric / Affinity
trans-octahydrobenzo[f]quinolin-7-ol
Dopamine D2/D3 Receptors
Neurological Disorders
D2 Ki: 49.1 nM, D3 Ki: 14.9 nM
Bromoquinolin-7-ol derivatives
TEAD (Hippo Pathway)
Oncology (Solid Tumors)
PPI Disruption (IC50 dependent on R-groups)
3-Chloro-6-iodoquinolin-7-ol analogs
MvfR (PqsR)
P. aeruginosa Infections
Virulence/Biofilm Inhibition
Iodoquinolin-7-ol derivatives
p53 Y220C Mutant
Oncology (Tumor Suppressor)
Mutant Stabilization
8-(Pyridin-2-yl)quinolin-7-ol
N/A (Chemical Probe)
Biological Imaging
ESIPT Tautomeric Switching
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical methodological choices.
Protocol 1: TR-FRET Assay for TEAD-YAP PPI Inhibition
Causality & Rationale: Halogenated quinolines often exhibit intrinsic fluorescence via ESIPT. Standard fluorescence intensity assays are highly prone to false positives due to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This allows the short-lived background fluorescence of the quinolin-7-ol derivative to decay completely, isolating the specific signal from the long-lived lanthanide chelate.
Step-by-Step Methodology:
Reagent Preparation: Prepare 6xHis-tagged recombinant TEAD protein and biotinylated YAP peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
Compound Titration: Dispense bromoquinolin-7-ol derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate using acoustic dispensing.
Target Incubation: Add the His-TEAD and Biotin-YAP mixture to the compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding.
Fluorophore Addition: Add Europium-Cryptate anti-His antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for an additional 60 minutes in the dark.
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.
Data Validation: Calculate the 665/615 nm ratio. The assay is self-validating if the Z'-factor (calculated from DMSO controls vs. positive control inhibitors) is > 0.5.
Step-by-step TR-FRET assay workflow for validating TEAD-YAP PPI inhibitors.
Protocol 2: In Vitro MvfR (PqsR) Antagonism Assay (Whole-Cell)
Causality & Rationale: Biochemical binding assays do not account for the highly restrictive P. aeruginosa outer membrane or its active efflux pumps (e.g., MexAB-OprM). Utilizing a pqsA-lacZ reporter gene assay in a live PAO1 strain validates both target engagement (since MvfR directly controls the pqsA promoter) and the compound's ability to evade bacterial efflux mechanisms.
Step-by-Step Methodology:
Strain Preparation: Grow P. aeruginosa PAO1 harboring a pqsA-lacZ transcriptional fusion plasmid overnight in LB medium supplemented with appropriate antibiotics.
Inoculation: Dilute the overnight culture to an OD600 of 0.05 in fresh LB medium.
Compound Treatment: Aliquot the culture into 96-well plates. Add 3-chloro-6-iodoquinolin-7-ol analogs at varying concentrations. Include a DMSO vehicle control and a known MvfR antagonist as a positive control.
Incubation: Incubate the plates at 37°C with shaking (200 rpm) for 6 hours (capturing the exponential to early stationary phase transition where quorum sensing peaks).
β-Galactosidase Assay: Lyse the cells using a permeabilization buffer (Z-buffer, chloroform, 0.1% SDS). Add ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate.
Validation & Readout: Stop the reaction with 1M Na2CO3 once a yellow color develops. Measure absorbance at 420 nm (ONPG cleavage) and 600 nm (cell density). Calculate Miller Units to normalize MvfR inhibition against bacterial growth, ensuring the compound is acting as an anti-virulence agent rather than a non-specific bactericide.
References
CymitQuimica. "CAS 580-20-1: 7-Hydroxyquinoline." Chemical Properties and Biological Activities.
Georgiev, Anton; Antonov, Liudmil. "8-(Pyridin-2-yl)quinolin-7-ol as a Platform for Conjugated Proton Cranes: A DFT Structural Design." Micromachines (2020).
Google Patents. "WO2020243423A1 - Tead inhibitors and uses thereof.
Google Patents. "WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof.
Google Patents. "WO2016112088A1 - Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors.
Brown DA, Kharkar PS, Parrington I, Reith ME, Dutta AK. "Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors: binding characterization at D2/D3 receptors and elucidation of a pharmacophore model." Journal of Medicinal Chemistry (2008).
The Role of 5-Bromoquinolin-7-ol in Coordination Chemistry and Metal Chelation: A Technical Guide
Executive Summary In the landscape of heterocyclic coordination chemistry, the 8-hydroxyquinoline scaffold is universally recognized as a privileged bidentate chelator[1]. However, its positional isomer, 5-Bromoquinolin-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of heterocyclic coordination chemistry, the 8-hydroxyquinoline scaffold is universally recognized as a privileged bidentate chelator[1]. However, its positional isomer, 5-Bromoquinolin-7-ol (CAS: 1261687-67-5) [2], presents a fundamentally different topological and electronic profile. Due to the spatial divergence between the quinoline nitrogen (N1) and the hydroxyl oxygen (O7), 5-bromoquinolin-7-ol cannot form a stable, mononuclear 5-membered chelate ring. Instead, it serves as a highly versatile bridging ligand in supramolecular assemblies and acts as a critical precursor for synthesizing advanced multidentate Schiff base chelators[3].
This whitepaper provides an in-depth technical analysis of 5-bromoquinolin-7-ol, detailing its coordination paradigms, tautomeric properties, and self-validating experimental workflows for advanced materials and drug development professionals.
Structural and Electronic Profile
The Topological Constraint
The defining characteristic of 7-hydroxyquinoline derivatives is the strict geometric impossibility of simultaneous N,O-coordination to a single metal center[4]. The bite angle required to bridge N1 and O7 to a single transition metal is sterically forbidden. Consequently, 5-bromoquinolin-7-ol enforces a divergent coordination vector, making it an ideal candidate for constructing multi-dimensional Metal-Organic Frameworks (MOFs) and coordination polymers.
Electronic Modulation via the 5-Bromo Substituent
The introduction of a bromine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect). This modification serves two critical functions:
pKa Depression: It increases the acidity of the 7-hydroxyl proton, facilitating easier deprotonation during metallation under milder basic conditions compared to the unsubstituted parent compound.
Synthetic Handle: The aryl bromide serves as a prime reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), allowing for post-synthetic modification of coordination polymers[1].
Tautomerism and ESIPT Dynamics
Like many 7-hydroxyquinolines, 5-bromoquinolin-7-ol exhibits complex enol-keto tautomerism. Upon photoexcitation, these molecules can undergo Excited-State Intramolecular Proton Transfer (ESIPT) [5]. When functionalized appropriately, they act as "proton cranes" or bistable molecular switches, transferring a proton across the molecule to induce a massive Stokes shift, a property highly prized in luminescent sensors[5].
Coordination Paradigms
We classify the utility of 5-bromoquinolin-7-ol into two distinct coordination paradigms:
Paradigm A: Bridging Ligand (
-N,O) for Supramolecular Assemblies
In direct metallation reactions, the deprotonated 5-bromoquinolin-7-olate anion coordinates to one metal ion via the quinoline nitrogen and to a different metal ion via the phenolate oxygen. This
-N,O bridging mode naturally propagates into 1D chains, 2D sheets, or 3D networks, depending on the preferred coordination geometry of the chosen transition metal (e.g., tetrahedral for Zn²⁺, linear for Ag⁺).
Paradigm B: C8-Functionalization for Mononuclear Chelation
To force mononuclear chelation, the scaffold must be modified. The 7-hydroxyl group strongly directs electrophilic aromatic substitution to the adjacent ortho position (C8). By formylating the C8 position and condensing it with an amine, researchers generate 8-imine-5-bromoquinolin-7-ol Schiff bases[3]. These derivatives align the imine nitrogen and the 7-hydroxyl oxygen perfectly to form highly stable 6-membered chelate rings with transition metals.
Logical pathways of 5-Bromoquinolin-7-ol in coordination chemistry and functional material design.
Quantitative Data Summaries
To aid in ligand selection, the following table contrasts the coordination metrics of 5-bromoquinolin-7-ol against its 8-ol isomer and its Schiff base derivative.
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation to ensure reproducibility and scientific integrity.
Protocol 1: Solvothermal Synthesis of a Zn(II) Coordination Polymer
Objective: Synthesize a luminescent 1D coordination polymer using 5-bromoquinolin-7-ol as a bridging ligand.
Causality of Solvent Choice: We utilize a mixed N,N-Dimethylformamide (DMF) and Ethanol (EtOH) system. DMF acts as a high-boiling solvent that fully solubilizes the lipophilic bromo-quinoline scaffold. EtOH serves as an anti-solvent that modulates the dielectric constant. This controlled solubility gradient is critical for the slow nucleation required to yield diffraction-quality single crystals, preventing rapid amorphous precipitation.
Step-by-Step Methodology:
Ligand Preparation: Dissolve 0.2 mmol of 5-bromoquinolin-7-ol in 5 mL of DMF in a 20 mL scintillation vial.
Deprotonation: Add 0.2 mmol of Triethylamine (TEA).
Self-Validation Check: The solution should transition from colorless to pale yellow, confirming the formation of the highly conjugated 7-olate anion.
Metal Addition: Carefully layer 5 mL of an EtOH solution containing 0.2 mmol of Zn(NO₃)₂·6H₂O over the DMF layer.
Crystallization: Seal the vial and heat isothermally at 85°C for 48 hours, followed by cooling to room temperature at a rate of 2°C/hour.
Harvesting: Filter the resulting block-like crystals and wash with cold EtOH.
Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) to confirm bulk phase purity.
Step-by-step solvothermal workflow for synthesizing 5-Bromoquinolin-7-ol based Zn(II) MOFs.
Protocol 2: Synthesis of an 8-Substituted Schiff Base Chelator
Objective: Convert the bridging ligand into a potent mononuclear chelator via C8-formylation.
Causality of Reaction Design: The 7-hydroxyl group strongly directs electrophilic aromatic substitution to the ortho position (C8). Utilizing the Reimer-Tiemann or Duff reaction conditions introduces an aldehyde handle specifically at C8. Subsequent condensation with a primary amine yields a Schiff base where the imine nitrogen and 7-hydroxyl oxygen are spatially aligned for transition metal chelation[3].
Step-by-Step Methodology:
Formylation: React 5-bromoquinolin-7-ol with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) at 90°C for 12 hours.
Hydrolysis & Extraction: Quench with H₂O, neutralize, and extract with dichloromethane to isolate 5-bromo-7-hydroxyquinoline-8-carbaldehyde.
Self-Validation Check: ¹H NMR (CDCl₃) must show a distinct aldehyde proton peak at ~10.5 ppm and the disappearance of the C8 aromatic proton.
Schiff Base Condensation: Reflux the aldehyde with an equivalent of aniline in absolute ethanol with a catalytic drop of glacial acetic acid for 4 hours.
Isolation: Cool to 0°C to precipitate the imine product.
Self-Validation Check: ¹H NMR must show the disappearance of the aldehyde peak and the emergence of a characteristic imine (CH=N) proton peak at ~8.5–8.8 ppm, confirming successful conversion.
References
Sonawane, H. et al. "Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview". CKT College / ResearchGate. URL: [Link]
Zaharieva, L. et al. "8-(Pyridin-2-yl)quinolin-7-ol and Beyond: Theoretical Design of Tautomeric Molecular Switches with Pyridine as a Proton Crane Unit". MDPI Chemistry / ResearchGate. URL: [Link]
The Structure-Activity Relationship of 5-Bromoquinolin-7-ol: A Technical Guide for Drug Discovery
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] This technical guide provide...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-Bromoquinolin-7-ol, a halogenated quinoline with significant potential for therapeutic development. We will dissect the synthetic strategies for this core and its analogs, systematically analyze the impact of structural modifications on biological activity, and provide detailed, field-proven protocols for the evaluation of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][4][5][6] The rigid, bicyclic aromatic system of quinoline provides a robust framework for the spatial presentation of various pharmacophoric features. The introduction of a bromine atom, as in 5-Bromoquinolin-7-ol, can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. Furthermore, the hydroxyl group at the 7-position offers a crucial site for hydrogen bonding and a handle for further chemical derivatization. This unique combination of features makes 5-Bromoquinolin-7-ol a compelling starting point for the design of novel therapeutic agents.
Synthetic Strategies for 5-Bromoquinolin-7-ol and its Analogs
The synthesis of 5-Bromoquinolin-7-ol and its derivatives can be approached through several established routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of the Core Scaffold: 5-Bromoquinolin-7-ol
A common approach to synthesizing substituted quinolines is the Combes quinoline synthesis. For 5-Bromoquinolin-7-ol, a plausible route involves the reaction of a suitably substituted aniline with a β-diketone under acidic conditions.
Experimental Protocol: Synthesis of 5-Bromoquinolin-7-ol (Illustrative)
Materials:
3-Amino-4-bromophenol
Acetylacetone
Concentrated Sulfuric Acid
Ethanol
Sodium bicarbonate solution
Drying agent (e.g., anhydrous sodium sulfate)
Silica gel for column chromatography
Procedure:
Condensation: In a round-bottom flask, dissolve 3-Amino-4-bromophenol (1 equivalent) in ethanol. Add acetylacetone (1.1 equivalents) to the solution.
Cyclization: Slowly add concentrated sulfuric acid (catalytic amount) to the mixture while stirring. The reaction is typically heated to reflux for several hours.
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice water and neutralized with a saturated sodium bicarbonate solution.
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-Bromoquinolin-7-ol.
Derivatization Strategies
The 5-Bromoquinolin-7-ol scaffold offers several positions for chemical modification to explore the SAR.
Modification of the 7-hydroxyl group: The hydroxyl group can be alkylated, acylated, or converted to other functional groups to probe the importance of hydrogen bonding and steric bulk at this position.
Substitution at other ring positions: Further substitutions on the quinoline ring can be achieved through various aromatic substitution reactions, allowing for the exploration of electronic and steric effects on activity.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study specifically on 5-Bromoquinolin-7-ol is not extensively documented, we can infer key relationships by examining studies on structurally similar compounds. The primary areas of biological activity for bromoquinoline derivatives appear to be in anticancer, antimicrobial, and neuroprotective applications.
Anticancer Activity
Halogenated quinolines, particularly those with bromine substitutions, have shown significant antiproliferative activity.[7][8] Studies on bromo-substituted 8-hydroxyquinolines have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8]
Key SAR Insights for Anticancer Activity:
Structural Feature
Observation
Inferred Importance for 5-Bromoquinolin-7-ol
Quinoline Core
Essential for activity, provides a planar scaffold for target interaction.[2]
The fundamental framework for presenting other pharmacophoric groups.
Bromine at C5
Increases lipophilicity, potentially enhancing membrane permeability. Can participate in halogen bonding.[7]
Likely contributes to improved cellular uptake and target engagement.
Hydroxyl at C7
Acts as a hydrogen bond donor/acceptor, crucial for interaction with target proteins.[7]
A key interaction point; modification will likely have a significant impact on activity.
Substituents at C2/C4
Introduction of aryl or amino groups can significantly enhance potency.[2]
Positions for further optimization to improve target selectivity and potency.
Substituents at C6/C8
Can influence electronic properties and steric hindrance, modulating activity.[9]
Fine-tuning of these positions could optimize the overall activity profile.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [4]
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well.
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the 5-Bromoquinolin-7-ol derivatives.
Incubation: Incubate the plates for 48-72 hours.[4]
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Workflow for Anticancer Evaluation of 5-Bromoquinolin-7-ol Derivatives
Caption: Workflow for anticancer drug discovery with 5-Bromoquinolin-7-ol.
Antimicrobial Activity
Quinolone antibiotics are a well-established class of drugs. While structurally distinct from the core of this guide, the broader quinoline scaffold is known to possess antimicrobial properties. Halogenation is a common strategy to enhance the antimicrobial potency of various heterocyclic compounds.
Key SAR Insights for Antimicrobial Activity:
Structural Feature
Observation
Inferred Importance for 5-Bromoquinolin-7-ol
Quinoline Core
Essential for antibacterial and antifungal activity.[5]
Provides the foundational structure for antimicrobial action.
Bromine at C5
Halogenation often increases antimicrobial potency.[5]
Expected to contribute positively to the antimicrobial profile.
Hydroxyl at C7
Can chelate metal ions essential for microbial enzymes.
Potential mechanism of action; derivatization would be informative.
Substituents at C2/C4
Can modulate the spectrum of activity (Gram-positive vs. Gram-negative).
Important for tailoring the antimicrobial spectrum of the analogs.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi[10]
96-well microtiter plates
5-Bromoquinolin-7-ol derivatives (dissolved in DMSO)
Microbial inoculum standardized to 0.5 McFarland
Procedure:
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
Inoculation: Add a standardized microbial inoculum to each well.
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Neuroprotective Activity
Quinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases due to their antioxidant and enzyme-inhibiting properties.[6][11]
Key SAR Insights for Neuroprotective Activity:
Structural Feature
Observation
Inferred Importance for 5-Bromoquinolin-7-ol
Quinoline Core
Acts as a scaffold for multi-target-directed ligands in neurodegeneration.[6]
A suitable framework for designing agents against complex neurological diseases.
Bromine at C5
Can enhance blood-brain barrier permeability due to increased lipophilicity.
Potentially beneficial for reaching central nervous system targets.
Hydroxyl at C7
Can contribute to antioxidant activity through radical scavenging.[6]
A key functional group for mitigating oxidative stress in neuronal cells.
Substituents at C2/C4
Can be modified to inhibit key enzymes like cholinesterases or monoamine oxidases.[11][12]
Opportunities for developing multi-target neuroprotective agents.
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress [13]
Principle: This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).
Materials:
Neuronal cell line (e.g., SH-SY5Y)
Cell culture medium
96-well plates
5-Bromoquinolin-7-ol derivatives
Hydrogen peroxide (H₂O₂)
MTT solution and solubilization buffer
Procedure:
Cell Seeding: Seed neuronal cells in 96-well plates.
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂.
Incubation: Incubate for 24 hours.
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
Signaling Pathway in Neuroprotection
Caption: Potential neuroprotective mechanism of 5-Bromoquinolin-7-ol derivatives.
Conclusion and Future Directions
5-Bromoquinolin-7-ol represents a promising and versatile scaffold for the development of novel therapeutic agents. The strategic placement of the bromine atom and the hydroxyl group provides a solid foundation for designing compounds with potent anticancer, antimicrobial, and neuroprotective activities. The SAR insights gathered from related quinoline derivatives suggest that modifications at the 7-hydroxyl group and further substitutions on the quinoline ring are likely to yield compounds with enhanced potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-Bromoquinolin-7-ol analogs. This will enable the construction of a detailed and specific SAR for this core, guiding the rational design of next-generation drug candidates. Mechanism of action studies will also be crucial to elucidate the specific molecular targets and pathways modulated by these compounds, ultimately paving the way for their potential clinical translation.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. BenchChem.
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
Çakmak, M., et al. (2020). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. RSC Advances, 10(47), 28243-28254.
Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260.
RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(48), 33695-33703.
Ilango, K., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(17), 5363-5387.
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 1183-1200.
IJSDR. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 10(8).
Research India Publications. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(4), 589-601.
PMC. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 14(8), e0221030.
PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400712.
Bentham Science Publishers. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21325-21342.
BenchChem. (n.d.).
CABI Digital Library. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI.
ACS Chemical Neuroscience. (2019). Novel Quinolylnitrones Combining Neuroprotective and Antioxidant Properties. ACS Chemical Neuroscience, 10(5), 2483-2493.
PMC. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1530.
ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
PMC. (2025).
ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
ResearchGate. (n.d.). Synthesis route of compounds 5–7.
Semantic Scholar. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites.
PubMed. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260.
PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-17.
MDPI. (2025).
MDPI. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 29(1), 159.
PMC. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
SlideShare. (n.d.). SAR of Quinolines.pptx.
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4148.
PMC. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
PMC. (2018). Synthesis and Evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2586-2590.
BenchChem. (n.d.). Application Notes and Protocols for Heterocyclic Scaffolds in the Synthesis of Neurological Disorder Drugs. BenchChem.
PMC. (2017). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 25(1), 11.
5-Bromoquinolin-7-ol Solubility Profile in Aqueous and Organic Media: A Comprehensive Technical Guide
Executive Summary In modern drug discovery and materials science, halogenated quinolinols present a unique set of physicochemical challenges. 5-Bromoquinolin-7-ol (CAS: 1261687-67-5) has emerged as a critical structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and materials science, halogenated quinolinols present a unique set of physicochemical challenges. 5-Bromoquinolin-7-ol (CAS: 1261687-67-5) has emerged as a critical structural motif, most notably serving as a key intermediate in the synthesis of Transcriptional Enhancer Associate Domain (TEAD) inhibitors for oncology applications [1]. However, the translation of this compound from bench-scale synthesis to biological assay and formulation is frequently bottlenecked by its highly restricted aqueous solubility.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the thermodynamic causality behind the solubility profile of 5-bromoquinolin-7-ol, providing researchers with self-validating protocols to accurately measure and manipulate its solubility across diverse media.
Structural Causality and Physicochemical Properties
The solubility limitations of 5-bromoquinolin-7-ol are directly dictated by its molecular architecture. The quinoline core is highly planar and aromatic, promoting strong
stacking interactions within the crystal lattice. The addition of a heavy bromine atom at the C5 position significantly increases the molecule's lipophilicity and lattice energy.
Simultaneously, the molecule is amphoteric. It possesses a weakly basic quinoline nitrogen and a weakly acidic phenolic hydroxyl group at the C7 position. This dual nature means its solubility is exquisitely sensitive to the pH of the surrounding media [2][3].
Table 1: Fundamental Physicochemical Parameters
Parameter
Value / Characteristic
Impact on Solubility
Molecular Formula
C9H6BrNO
High halogen content drives lipophilicity.
Molecular Weight
224.05 g/mol
Moderate MW, but dense electron cloud from Br.
Predicted LogP
~2.8
Favors partitioning into organic/lipid phases.
pKa (Basic N)
~4.5
Protonation at low pH increases aqueous solubility.
pKa (Acidic OH)
~9.0
Deprotonation at high pH increases aqueous solubility.
Lattice Energy
High (Crystalline solid)
Requires high-energy solvation to disrupt crystal packing.
Aqueous Solubility Profile & pH Dependence
In pure water (pH ~7.0), 5-bromoquinolin-7-ol exists primarily in its neutral (or zwitterionic) state. Because the molecule carries no net charge in this physiological pH range, ion-dipole interactions with water are minimized, resulting in an intrinsic solubility of typically
.
The solubility curve is U-shaped. As the pH drops below 4.5, the quinoline nitrogen protonates, forming a soluble cationic salt. As the pH rises above 9.0, the phenolic hydroxyl deprotonates, forming a soluble anionic phenoxide.
Fig 2. Amphoteric equilibrium pathway of 5-bromoquinolin-7-ol across pH gradients.
To accurately determine the pH-dependent solubility, a kinetic dissolution test is insufficient. A thermodynamic approach must be used to ensure the crystal lattice has fully equilibrated with the solvent.
Causality & Validation Logic: We utilize HPLC-UV rather than gravimetric analysis because gravimetric methods cannot differentiate between the intact API and potential oxidative degradants. Furthermore, post-equilibration solid-state validation (XRPD) is mandatory to ensure the undissolved material hasn't transitioned into a less soluble polymorph or hydrate during the 48-hour incubation.
Step-by-Step Methodology:
Saturation: Add an excess of 5-bromoquinolin-7-ol powder (e.g., 10 mg) to 1 mL of the target aqueous buffer (e.g., pH 2.0, 7.4, and 10.0) in a sealed glass vial.
Equilibration: Agitate the vials on an orbital shaker at 300 RPM at a constant 25.0 ± 0.5 °C for 48 hours. Reasoning: 48 hours guarantees the elimination of supersaturation artifacts.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at ~254 nm). Calculate the concentration against a multi-point standard curve prepared in a solubilizing solvent (e.g., 50% Acetonitrile).
Solid-State Validation (Critical): Recover the pelleted solid, dry it gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm phase purity.
Organic Solvent Solubility Profile
For in vitro assays and chemical synthesis, organic solvents are required to achieve workable concentrations. 5-Bromoquinolin-7-ol exhibits a strong preference for polar aprotic solvents.
The Causality of Solvation:
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) act as powerful hydrogen-bond acceptors. They actively disrupt the intermolecular hydrogen bonds between the C7-hydroxyl of one molecule and the C1-nitrogen of an adjacent molecule in the crystal lattice. Non-polar solvents like hexane cannot disrupt these forces, resulting in near-zero solubility.
Table 2: Empirical Solubility in Organic Media (at 25°C)
Solvent Class
Specific Solvent
Estimated Solubility
Solvation Mechanism
Polar Aprotic
DMSO
> 50 mg/mL
Strong H-bond acceptance; high dielectric constant.
Polar Aprotic
DMF
> 30 mg/mL
Disruption of API-API intermolecular networks.
Polar Protic
Methanol
5 - 10 mg/mL
Moderate H-bond donation/acceptance.
Polar Protic
Ethanol
2 - 5 mg/mL
Lower dielectric constant than methanol.
Non-Polar
Hexane
< 0.1 mg/mL
Inability to overcome crystal lattice energy.
Solubility Enhancement Strategies for Formulation
When developing in vivo dosing vehicles (such as those required for TEAD inhibitor efficacy studies in murine models [1]), DMSO must be restricted to
due to toxicity. Therefore, a systematic formulation strategy is required.
Fig 1. Solubility-driven formulation decision matrix for 5-bromoquinolin-7-ol.
To achieve a stable, biocompatible solution or uniform suspension without premature precipitation:
Primary Solubilization: Dissolve the target dose of 5-bromoquinolin-7-ol in a minimal volume of a primary solubilizer (e.g., 5% v/v DMSO or N-Methyl-2-pyrrolidone).
Surfactant/Cosolvent Addition: Slowly add a non-ionic surfactant or cosolvent under vortexing. A standard highly-tolerated matrix is 40% PEG-400 or 10% Tween-80. Reasoning: The surfactant micelles will entrap the lipophilic API before it can nucleate.
Aqueous Titration: Titrate the remaining volume with aqueous buffer (e.g., PBS or pure water) dropwise.
Validation (Nephelometry): Measure the turbidity of the final formulation using a nephelometer. A sudden spike in Nephelometric Turbidity Units (NTU) indicates microscopic precipitation, invalidating the formulation. The system is only validated if the NTU remains stable for
hours at room temperature.
References
Title: WO2020243423A1 - Tead inhibitors and uses thereof
Source: Google Patents
URL
Title: 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 (Utilized as structural scaffold reference)
Source: PubChem, National Institutes of Health
URL: [Link]
Protocols & Analytical Methods
Method
Step-by-step synthesis protocol for 5-Bromoquinolin-7-ol
Title: Step-by-Step Synthesis Protocol for 5-Bromoquinolin-7-ol Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Overview 5-Bromoquinolin-7-ol (CAS: 130168-04...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Step-by-Step Synthesis Protocol for 5-Bromoquinolin-7-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Overview
5-Bromoquinolin-7-ol (CAS: 130168-04-6) is a highly valuable heterocyclic scaffold, frequently employed as a key intermediate in the development of advanced therapeutics, including Transcriptional Enhancer Associate Domain (TEAD) inhibitors for oncology[1],[2].
While direct halogenation of quinolinols is a common strategy, the direct bromination of 7-hydroxyquinoline is notoriously challenging due to competing regioselectivity. Halogenation typically favors the 8-position (yielding 8-bromo-7-hydroxyquinoline) or results in over-bromination to 5,7-dibromo derivatives[3]. Therefore, a robust de novo construction of the quinoline ring via the Skraup synthesis, followed by ether deprotection, is the preferred method to ensure high regiochemical fidelity[4],[5].
This Application Note details a reliable, field-proven two-phase synthetic protocol:
Skraup Condensation: Reaction of 3-bromo-5-methoxyaniline with glycerol to form the quinoline core.
Demethylation: Cleavage of the methyl ether using Boron tribromide (BBr₃) to unmask the target phenol.
Mechanistic Pathway & Workflow
Fig 1. Step-by-step synthetic workflow for 5-Bromoquinolin-7-ol via Skraup condensation.
Quantitative Data Summary
Reaction Phase
Target Intermediate
Typical Yield
Temp Range
Key Reagents
Phase 1: Skraup
5-Bromo-7-methoxyquinoline
35–45%*
135–140 °C
Glycerol, H₂SO₄, Oxidant
Phase 2: Demethylation
5-Bromoquinolin-7-ol
80–90%
-78 °C to 25 °C
BBr₃, Anhydrous CH₂Cl₂
*Yield reflects the isolated amount of the desired regioisomer after chromatographic separation[4],[5].
Step-by-Step Experimental Protocol
Phase 1: Skraup Condensation (Synthesis of 5-Bromo-7-methoxyquinoline)
Causality & Mechanism: The Skraup reaction involves the in situ acid-catalyzed dehydration of glycerol to acrolein. The aniline undergoes a Michael addition with acrolein, followed by electrophilic aromatic cyclization. A mild oxidant is strictly required to aromatize the resulting dihydroquinoline intermediate[5].
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, add 3-bromo-5-methoxyaniline (1.0 equiv) and glycerol (3.0 equiv).
Expert Insight: This mild oxidant is preferred over traditional nitrobenzene to minimize the risk of explosive thermal runaways and to simplify post-reaction purification.
Acid Catalysis: Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (4.0 equiv) dropwise.
Critical Step: The dehydration of glycerol is highly exothermic. Rapid addition will cause localized charring and degradation of the aniline.
Heating: Remove the ice bath and gradually heat the mixture to 135–140 °C using a heating mantle. Maintain this temperature for 4–6 hours. Monitor the consumption of the starting aniline via TLC (Hexane/EtOAc 3:1).
Workup: Cool the dark, viscous mixture to room temperature. Pour it slowly over crushed ice (approx. 200 g). Carefully neutralize the acidic solution to pH 8–9 using 20% aqueous NaOH.
Troubleshooting: Emulsions are common at this stage due to polymeric byproducts. Filtering the neutralized mixture through a pad of Celite prior to extraction significantly improves phase separation.
Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Isomer Separation: The reaction yields a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline[4]. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane/EtOAc) to isolate the desired 5-bromo-7-methoxyquinoline.
Phase 2: Ether Demethylation (Synthesis of 5-Bromoquinolin-7-ol)
Causality & Mechanism: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates with the ether oxygen, weakening the O-CH₃ bond. Subsequent nucleophilic attack by the bromide ion liberates methyl bromide, forming a boron alkoxide that is hydrolyzed to the phenol during the aqueous quench. This method is exceptionally mild on the quinoline ring compared to harsh acidic reflux (e.g., 48% HBr)[6].
Setup: Flame-dry a 250 mL round-bottom flask. Add the purified 5-bromo-7-methoxyquinoline (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M concentration). Seal with a rubber septum and purge with Nitrogen or Argon.
Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
BBr₃ Addition: Using a gas-tight syringe, add BBr₃ (1.0 M solution in CH₂Cl₂, 3.0 equiv) dropwise over 15 minutes.
Expert Insight: The initial Lewis acid-base complexation is highly exothermic. Strict temperature control at -78 °C prevents the degradation of the bromo-quinoline core.
Reaction: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir under inert atmosphere for 12 hours.
Quenching: Cool the flask back to 0 °C (ice bath). Carefully add Methanol (10 mL) dropwise.
Critical Step: Methanol safely reacts with excess BBr₃ to form volatile trimethyl borate and HBr, preventing violent hydrolysis when water is introduced. Follow with the addition of distilled water (50 mL).
Isolation: Adjust the pH of the aqueous phase to ~7 using saturated NaHCO₃. The target compound, 5-bromoquinolin-7-ol, will often precipitate as a solid. Filter the solid, wash with cold water, and dry under high vacuum. If it does not precipitate, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Validation: Verify the product via ¹H NMR. The characteristic shifts for 5-bromoquinolin-7-ol in DMSO-d₆ are: δ 8.64 (dd, J = 1.5, 4.1 Hz, 1H), 8.18 (d, J = 8.0 Hz, 1H), 7.41 (d, J = 1.5 Hz, 1H), 7.21 (dd, J = 4.5, 8.5 Hz, 1H), 7.05 (s, 1H)[1],[2].
Analytical Validation & Stability
To ensure the trustworthiness of the protocol, the final product must be stored correctly. Halo-quinolines are susceptible to photodegradation (homolytic cleavage of the C-Br bond) and oxidative degradation[6]. Store 5-bromoquinolin-7-ol in an amber vial under an inert atmosphere at 4 °C.
References
Tead inhibitors and uses thereof. Patent WO2020243423A1. Google Patents. 2
Tead inhibitors and uses thereof. Patent CA3141826A1. Google Patents. 1
Synthesis method of 7-bromo-5-methoxyquinoline. Patent CN112457243B. Google Patents. 4
Application Note: Optimized Regioselective Bromination of Quinolin-7-ol at the 5-Position
Introduction & Strategic Importance The regioselective functionalization of the quinoline core is a notoriously challenging endeavor in organic synthesis due to the competing electronic effects of its fused heteroaromati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
The regioselective functionalization of the quinoline core is a notoriously challenging endeavor in organic synthesis due to the competing electronic effects of its fused heteroaromatic system. Specifically, 5-bromoquinolin-7-ol has emerged as a critical building block in modern drug discovery, most notably in the synthesis of [1] targeting the Hippo signaling pathway in oncology.
This application note details a field-proven, self-validating protocol to achieve high regioselectivity at the 5-position. By manipulating the protonation state of the quinoline core, researchers can override the intrinsic directing effects of the hydroxyl group, ensuring a scalable and reproducible workflow.
As a Senior Application Scientist, it is critical to understand the causality behind solvent and reagent selection rather than merely following a recipe.
The Challenge: In the parent quinoline system, electrophilic aromatic substitution (EAS) typically occurs at the alpha positions of the carbocyclic ring (C-5 and C-8). The introduction of a hydroxyl group at C-7 strongly activates the ring. Under neutral or weakly acidic conditions (e.g., acetic acid), the electron-donating 7-OH group directs bromination primarily to the ortho positions. Because C-8 is an alpha position adjacent to the bridgehead, it is kinetically favored, typically resulting in the unwanted [2].
The Solution: To redirect the electrophile to the C-5 position, the inherent nucleophilicity of C-8 must be suppressed. This is achieved by conducting the reaction in concentrated sulfuric acid (H₂SO₄). In this strongly acidic environment, the quinoline nitrogen is fully protonated to form a [3]. The resulting positive charge (
) exerts a powerful electron-withdrawing inductive effect that severely deactivates the adjacent C-8 position via electrostatic repulsion. Consequently, electrophilic attack by the bromonium ion (generated from N-bromosuccinimide) is sterically and electronically forced toward the remote alpha position, C-5.
Mechanistic logic of regioselective 5-bromination via N-protonation.
Regioselectivity Data & Solvent Effects
The table below summarizes the quantitative causality of solvent selection on regiochemical outcomes, validating the necessity of the H₂SO₄ system.
Solvent System
Brominating Agent
Major Regioisomer
Approx. Yield
Causality / Rationale
Acetic Acid (AcOH)
Br₂
8-Bromoquinolin-7-ol
65–70%
Weak acid allows 7-OH to direct EAS to the highly reactive alpha-C8 position.
Chloroform (CHCl₃)
NBS
8-Bromo / 6-Bromo mix
Variable
Lack of N-protonation leads to standard ortho-directed substitution.
Conc. H₂SO₄
NBS
5-Bromoquinolin-7-ol
70–75%
Strong acid protonates N, deactivating C-8 and forcing alpha-attack at C-5.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system. The reaction's progress can be visually tracked, and the final product's regiochemistry is definitively confirmed via ¹H NMR meta-coupling analysis.
Step-by-step experimental workflow for the synthesis of 5-bromoquinolin-7-ol.
Preparation & Dissolution: Charge a dry round-bottom flask with conc. H₂SO₄ (10 mL per gram of substrate). Cool the flask to 0 °C using an ice-water bath. Slowly add quinolin-7-ol (1.0 equiv.) in small portions.
Causality: The protonation of the quinoline nitrogen is highly exothermic. Strict temperature control prevents thermal degradation and tar formation.
Electrophilic Addition: Once a homogeneous solution is achieved, add NBS (1.05 equiv.) portion-wise over 30 minutes.
Causality: NBS is utilized instead of elemental bromine (Br₂) to provide a controlled, low steady-state concentration of the bromonium ion, minimizing oxidative side reactions and over-bromination.
Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2–4 hours. Monitor completion via LC-MS or TLC (aliquots must be quenched in basic water before spotting).
Quenching: Carefully pour the viscous, dark reaction mixture over crushed ice with vigorous mechanical stirring.
Neutralization (Product Precipitation): Slowly add aqueous NH₄OH to the quenched mixture until the pH reaches 6.0–7.0.
Causality: The product exists as a soluble quinolinium sulfate salt in acid. Neutralization deprotonates the nitrogen, causing the neutral 5-bromoquinolin-7-ol to crash out of the aqueous phase as a yellow/tan precipitate.
Isolation: Filter the solid through a Büchner funnel. Wash the filter cake extensively with cold distilled water to remove residual ammonium sulfate salts, followed by a minimal wash with cold diethyl ether. Dry the solid under high vacuum at 50 °C to constant weight.
Analytical Characterization & Validation
The structural integrity of the protocol is self-validated through Nuclear Magnetic Resonance (NMR) spectroscopy.
Validation Logic: The presence of the doublet at 7.41 ppm with a small coupling constant (J = 1.5 Hz) corresponds to H-8, which is meta-coupled to H-6. The H-6 proton appears as a singlet (or highly broadened doublet) at 7.05 ppm. If bromination had incorrectly occurred at C-8, the remaining protons at C-5 and C-6 would exhibit a large ortho-coupling (J ~ 8–9 Hz). The observed meta-coupling is the definitive proof of successful 5-position bromination.
References
Source: Google Patents (WIPO)
Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Method
Application Note: Orthogonal Functionalization Strategies for the C7-Hydroxyl Group in 5-Bromoquinolin-7-ol
Executive Summary 5-Bromoquinolin-7-ol ([1]) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry. Its most prominent contemporary application lies in the synthesis of small-molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromoquinolin-7-ol ([1]) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry. Its most prominent contemporary application lies in the synthesis of small-molecule inhibitors targeting the Transcriptional Enhancer Associate Domain (TEAD), a critical transcription factor in the Hippo signaling pathway[2]. This application note details the structural rationale, mechanistic causality, and validated laboratory protocols for the selective functionalization of the C7-hydroxyl group, enabling orthogonal cross-coupling strategies in drug discovery workflows.
Biological Context: The Hippo Pathway & TEAD Inhibition
The Hippo signaling cascade is an evolutionarily conserved network that regulates cell proliferation, apoptosis, and organ size. Dysregulation or loss-of-function mutations in upstream regulators (e.g., NF2) lead to the hyperactivation of YAP/TAZ transcriptional co-activators. These proteins translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-survival genes[3].
Recent drug discovery efforts have identified that functionalized derivatives of 5-bromoquinolin-7-ol act as potent TEAD inhibitors. By binding to the central lipophilic palmitate pocket of TEAD, these compounds block auto-palmitoylation and sterically disrupt the oncogenic YAP/TAZ-TEAD protein-protein interaction[3].
Fig 1. Disruption of the YAP-TEAD complex by 5-bromoquinolin-7-ol derived inhibitors.
Structural Analysis & Reactivity Profile
The synthetic utility of 5-bromoquinolin-7-ol stems from its two orthogonal reactive handles:
The C5-Bromide: A classic electrophilic center primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The C7-Hydroxyl: A nucleophilic center. The electron-withdrawing nature of the quinoline nitrogen via resonance and inductive effects significantly increases the acidity of this phenolic OH (pKa ~8.5) compared to a standard phenol. This allows for facile deprotonation and functionalization under mild basic conditions without interfering with the C5-bromide.
Functionalization Strategies
Strategy A: Chemoselective O-Alkylation
To construct the ether-linked lipophilic tails required for optimal binding in the TEAD palmitate pocket, O-alkylation is the preferred strategy[2].
Mechanistic Causality: Potassium carbonate (K₂CO₃) is selected as the base because it is sufficiently basic to quantitatively deprotonate the acidic C7-OH, but mild enough to prevent degradation of the starting material. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion that rapidly undergoes Sₙ2 substitution with alkyl halides. This combination ensures complete chemoselectivity for O-alkylation over N-alkylation (the quinoline nitrogen is insufficiently nucleophilic under these conditions).
Strategy B: O-Triflation for Sequential Cross-Coupling
When a complex C-C or C-N bond is required at the C7 position, the hydroxyl group is converted into a trifluoromethanesulfonate (triflate, -OTf).
Mechanistic Causality: Triflic anhydride (Tf₂O) is highly electrophilic. Pyridine is employed as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-triflylpyridinium intermediate. The resulting 5-bromoquinolin-7-yl triflate is a dual electrophile. Because the oxidative addition of palladium into a C-OTf bond is generally faster than into a C-Br bond (particularly when using electron-rich ligands like XPhos), this strategy enables sequential, orthogonal cross-coupling —allowing chemists to functionalize the C7 position first, followed by the C5 position.
Fig 2. Divergent functionalization workflow for the C7-hydroxyl group.
Comparative Data Table
Parameter
Strategy A: O-Alkylation
Strategy B: O-Triflation
Primary Reagents
Alkyl Halide (R-X), K₂CO₃
Tf₂O, Pyridine
Solvent & Temp
DMF, 60 °C
DCM, -78 °C to 0 °C
Typical Yield
75% – 90%
80% – 95%
Orthogonality
Ether is inert to Pd-catalysis; C5-Br is exclusively reactive.
C7-OTf is more reactive than C5-Br; enables sequential coupling.
Downstream Utility
Lipophilic tail installation for target binding.
Installation of aryl/amine groups at C7 via cross-coupling.
Detailed Experimental Protocols
Protocol 1: Chemoselective O-Alkylation
Objective: Synthesis of 7-alkoxy-5-bromoquinoline derivatives.
Preparation: Charge a flame-dried 50 mL round-bottom flask with 5-bromoquinolin-7-ol (1.0 equiv, e.g., 800 mg, 3.57 mmol) and anhydrous K₂CO₃ (2.0 equiv, 7.14 mmol).
Activation: Add anhydrous DMF (18 mL) to achieve a ~0.2 M concentration. Stir the suspension at room temperature for 15 minutes. The solution will transition to a deep yellow color, indicating the formation of the phenoxide anion.
Alkylation: Add the desired alkyl bromide or iodide (1.2 equiv) dropwise via syringe.
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours under a nitrogen atmosphere.
Self-Validation (In-Process Control):
TLC: Monitor the reaction using Hexanes/EtOAc (3:1). The starting material (R_f ~0.2) will be consumed, replaced by a less polar, strongly UV-active spot (R_f ~0.6).
LC-MS: Analyze an aliquot via LC-MS (ESI+). Confirm the presence of the product by identifying the
peak, which must exhibit a characteristic 1:1 isotopic doublet separated by 2 Da, confirming the retention of the atom.
Workup: Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 30 mL) to quantitatively remove residual DMF.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the ether product.
Protocol 2: O-Triflation for Sequential Coupling
Objective: Synthesis of 5-bromoquinolin-7-yl trifluoromethanesulfonate.
Preparation: In a flame-dried Schlenk flask under argon, dissolve 5-bromoquinolin-7-ol (1.0 equiv, 500 mg, 2.23 mmol) in anhydrous DCM (22 mL, 0.1 M).
Base Addition: Add anhydrous pyridine (3.0 equiv, 6.69 mmol) and stir for 5 minutes.
Cryogenic Cooling (Critical Step): Submerge the flask in a dry ice/acetone bath and cool to -78 °C. Causality note: Strict temperature control is required to prevent the thermal decomposition of the highly reactive N-triflylpyridinium intermediate and avoid tar formation.
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv, 3.35 mmol) dropwise over 10 minutes. The solution may briefly turn dark red/brown.
Reaction Progression: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
Self-Validation (In-Process Control):
TLC: Monitor using DCM/MeOH (95:5). The highly polar starting material will completely convert to a non-polar spot running near the solvent front.
LC-MS: Confirm the mass shift via LC-MS (ESI+), looking for an exact mass increase of +132 Da corresponding to the
group addition.
Workup: Quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 × 20 mL). Wash the combined organics with cold 1M HCl (20 mL) to remove residual pyridine, followed by brine.
Purification: Dry over MgSO₄, concentrate, and rapidly purify through a short pad of silica gel (Hexanes/EtOAc). Note: Triflates can hydrolyze on acidic silica gel over prolonged periods; rapid filtration is advised.
References
Castro, A. C., et al. (2020). Tead inhibitors and uses thereof. World Intellectual Property Organization Patent WO2020243423A1. Ikena Oncology Inc.
Pobbati, A. V., & Hong, W. (2021). Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine. Cells, 10(10), 2605. Retrieved from[Link]
Application Note: Design and Synthesis of a Turn-On Fluorescent Probe for Hydrogen Sulfide (H₂S) Detection Using 5-Bromoquinolin-7-ol Precursors
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Intracellular Imaging, Biomarker Detection, and Photophysical Sensor Development Introduction & Rational Design Hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Application Areas: Intracellular Imaging, Biomarker Detection, and Photophysical Sensor Development
Introduction & Rational Design
Hydrogen sulfide (H₂S) is a critical endogenous gasotransmitter involved in various physiological and pathological processes, including vasodilation, neuromodulation, and cancer progression[1]. Accurate tracking of H₂S in living biological systems requires highly selective and sensitive tools. Fluorescent probes offer real-time, non-destructive imaging capabilities, but many suffer from complex synthetic routes, poor water solubility, or high background autofluorescence[2].
As a highly versatile building block, 5-bromoquinolin-7-ol provides an optimal scaffold for developing advanced fluorescent sensors. The 7-hydroxyquinoline core is a well-established fluorophore known for its Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) properties[3].
The Causality of the Molecular Design
To engineer a self-validating, high-contrast "Turn-On" probe, we must manipulate the electronic properties of this precursor:
Wavelength Tuning (The C5 Position): The bromine atom at the C5 position serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. By attaching an electron-donating moiety (e.g., a 4-(N,N-dimethylamino)phenyl group), we extend the
-conjugation and create a strong "push-pull" ICT system. This shifts the emission wavelength from the UV region into the visible spectrum, minimizing biological autofluorescence interference.
Analyte Recognition (The C7 Position): The 7-hydroxyl group acts as the attachment point for the recognition moiety. By masking this hydroxyl group with a 2,4-dinitrophenyl (DNP) ether, the fluorescence of the quinoline core is completely quenched via Photoinduced Electron Transfer (PET)[2].
Sensing Mechanism: Upon exposure to H₂S, the strong nucleophilicity of the bisulfide ion (
) triggers a rapid nucleophilic aromatic substitution ()—specifically, thiolysis of the DNP ether. This cleavage relieves the PET quenching, releasing the highly fluorescent 7-hydroxyquinoline derivative and yielding a massive fluorescence enhancement[4].
Fig 1. Logic flow of the H₂S-mediated thiolysis sensing mechanism via PET quenching relief.
Synthetic Workflow and Protocols
The synthesis of the H₂S probe from 5-bromoquinolin-7-ol is a robust, two-step process. Every step described below incorporates self-validating checkpoints to ensure experimental integrity.
Fig 2. Step-by-step synthetic workflow from 5-bromoquinolin-7-ol to the final H₂S probe.
Degassing (Critical Step): In a Schlenk flask, dissolve 5-bromoquinolin-7-ol (224 mg, 1.0 mmol) and the boronic acid (198 mg, 1.2 mmol) in 10 mL of the solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades
catalysts to inactive species, halting the catalytic cycle.
Catalyst Addition: Quickly add
(58 mg, 0.05 mmol) and (414 mg, 3.0 mmol) under a positive Argon flow. Causality: activates the boronic acid by forming an electron-rich boronate complex, which is essential for the transmetalation step.
Reaction: Seal the flask and heat to 80°C for 12 hours with vigorous stirring.
Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 2:1). The reaction is complete when the starting material (
, weak UV absorbance) disappears, replaced by a highly fluorescent green/yellow spot under 365 nm UV light ().
Workup: Cool to room temperature, dilute with water (20 mL), and extract with Dichloromethane (3 × 20 mL). Dry the organic layer over anhydrous
, concentrate, and purify via silica gel chromatography to yield the extended fluorophore.
Deprotonation: Dissolve the extended fluorophore (264 mg, 1.0 mmol) in 5 mL anhydrous DMF. Add
(276 mg, 2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide ion.
Substitution: Dropwise add DNFB (279 mg, 1.5 mmol). Causality: The highly electronegative fluorine atom on DNFB makes it an exceptional leaving group for
reactions, allowing this etherification to proceed rapidly at room temperature.
Reaction & Self-Validation: Stir for 2 hours. The successful attachment of the DNP group is visually self-validating; the reaction mixture will lose its intense fluorescence under 365 nm UV irradiation, confirming the activation of the PET quenching mechanism.
Workup: Pour the mixture into ice-cold water (50 mL) to precipitate the product. Filter, wash with water, and recrystallize from ethanol to obtain the pure probe as a pale-yellow solid.
Analytical Validation & Photophysical Data
To validate the probe's efficacy, photophysical titrations must be performed in a physiological buffer (e.g., PBS, pH 7.4). Because the DNP-masked probe is highly hydrophobic, the addition of a surfactant like Cetyltrimethylammonium bromide (CTAB) or a cosolvent (DMSO) is required to prevent aggregation and facilitate the thiolysis reaction[4].
No interference from biothiols (GSH, Cys, Hcy) or ROS
Table 1. Photophysical and analytical properties of the synthesized H₂S probe.
Live-Cell Imaging Protocol
The ultimate validation of the probe is its application in complex biological environments. The following protocol outlines the detection of endogenous H₂S in live HeLa cells.
Cell Culture: Culture HeLa cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
Probe Incubation: Seed cells in a 35 mm glass-bottom confocal dish. Once 80% confluency is reached, wash the cells twice with DPBS. Incubate the cells with the synthesized probe (5 µM, diluted from a 1 mM DMSO stock) in serum-free DMEM for 30 minutes.
Analyte Treatment (Positive Control): Wash the cells to remove excess probe. Treat the cells with a known H₂S donor (e.g., Sodium Hydrosulfide, NaHS, 50 µM) for 20 minutes.
Confocal Laser Scanning Microscopy (CLSM):
Excitation: 405 nm laser (matching the absorption profile of the cleaved 7-hydroxyquinoline core).
Causality: Cells treated with the probe alone will exhibit negligible background fluorescence due to the intact PET mechanism. Cells subsequently treated with NaHS will display bright intracellular fluorescence, confirming the probe's cell permeability and highly specific turn-on response to H₂S[1].
References
Two-photon fluorescent probes of biological Zn(II) derived from 7-hydroxyquinoline. National Institutes of Health (NIH) / Organic Letters. Available at: [Link]
A near-infrared fluorescent turn-on probe for fluorescence imaging of hydrogen sulfide in living cells based on thiolysis of dinitrophenyl ether. Chemical Communications. Available at:[Link]
A Novel Quinoline‐Based Turn‐On Fluorescent Probe for Rapid Sensing of Endogenous H2S at the Intracellular Level. ResearchGate / Chemistry & Biodiversity. Available at:[Link]
The Application of Hydrogen Sulfide Fluorescent Probe in Food Preservation, Detection and Evaluation. MDPI. Available at:[Link]
Methods for crystallizing 5-Bromoquinolin-7-ol metal complexes
Advanced Methodologies for the Complexation and Crystallization of 5-Bromoquinolin-7-ol Metal Complexes Executive Summary The crystallization and coordination chemistry of 5-Bromoquinolin-7-ol (5-Br-7HQ) presents unique...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Methodologies for the Complexation and Crystallization of 5-Bromoquinolin-7-ol Metal Complexes
Executive Summary
The crystallization and coordination chemistry of 5-Bromoquinolin-7-ol (5-Br-7HQ) presents unique challenges and opportunities compared to the ubiquitous 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ readily forms discrete, bidentate monomeric chelates due to the proximity of its nitrogen and oxygen atoms, the 1,7-heteroatom arrangement in 7-hydroxyquinoline derivatives sterically precludes single-metal chelation. Instead, 5-Br-7HQ acts as a versatile bridging ligand, facilitating the assembly of multidimensional coordination polymers and supramolecular networks. This application note provides a comprehensive, self-validating framework for the synthesis, photophysical characterization, and single-crystal growth of 5-Br-7HQ metal complexes, designed for researchers in materials science and photochemistry.
Mechanistic Foundations: The 5-Br-7HQ Ligand
To successfully crystallize 5-Br-7HQ complexes, one must understand the causality behind its coordination behavior and photophysics:
Steric and Electronic Causality: The hydroxyl group at the 7-position and the quinoline nitrogen at the 1-position cannot simultaneously bind to the same metal center without severe ring strain. Consequently, 7-HQ derivatives often coordinate in a monodentate fashion or bridge multiple metal centers, forming coordination polymers[1]. The introduction of the 5-bromo substituent lowers the pKa of the hydroxyl group via inductive electron withdrawal, facilitating easier deprotonation during complexation.
Excited-State Proton Transfer (ESPT): 7-Hydroxyquinoline derivatives are highly sensitive photophysical probes due to their ESPT capabilities[2]. In the ground state, the molecule exists as an enol. Upon UV excitation, a rapid prototropic equilibrium shift occurs: the phenolic group becomes highly acidic and the ring nitrogen becomes highly basic, driving a proton transfer that forms an excited zwitterion (keto tautomer)[3].
Metal-Induced ESPT Blockade: When a metal cation coordinates to the oxygen or nitrogen of 5-Br-7HQ, this ESPT pathway is physically blocked. This results in the quenching of the highly Stokes-shifted zwitterion emission (~510 nm) and the emergence of a blue-shifted normal emission, making these complexes excellent candidates for cation sensing[2]. Furthermore, the heavy-atom effect of the bromine substituent promotes intersystem crossing, which can quench fluorescence in favor of phosphorescent pathways.
Caption: ESPT mechanism in 7-HQ derivatives and its disruption upon metal coordination.
Quantitative Structural & Photophysical Data
The following table summarizes the structural and photophysical shifts induced by the 5-bromo substitution, guiding the expected analytical readouts during quality control.
Property
7-Hydroxyquinoline (7-HQ)
5-Bromoquinolin-7-ol (5-Br-7-HQ)
Causality / Structural Impact
pKa (Hydroxyl)
~8.8
~7.8
Bromine's electron-withdrawing nature increases acidity, facilitating easier deprotonation during synthesis.
Coordination Mode
Bridging / Monodentate
Bridging (Sterically hindered)
The bulky 5-Br group restricts packing geometries, often favoring 1D or 2D coordination polymers over dense 3D networks.
Emission Max (ESPT)
~510 nm
~525 nm (Red-shifted)
Halogen substitution lowers the LUMO energy, resulting in a bathochromic shift in the emission spectrum.
Intersystem Crossing
Low
High
The heavy-atom effect from Bromine promotes singlet-to-triplet conversion, useful for phosphorescent material design.
Experimental Workflows & Logic
Because 5-Br-7HQ tends to form insoluble coordination polymers, direct mixing of ligand and metal often yields amorphous precipitates. To achieve X-ray quality single crystals, the workflow is divided into two phases: (1) Bulk Synthesis to ensure stoichiometric purity, and (2) Vapor Diffusion to strictly control the supersaturation rate.
Caption: Workflow for the synthesis and crystallization of 5-Bromoquinolin-7-ol metal complexes.
Self-Validating Experimental Protocols
Protocol A: Bulk Synthesis of the Coordination Network
Causality: Synthesizing a high-purity microcrystalline powder before attempting single-crystal growth removes unreacted ligands and ensures exact metal-to-ligand stoichiometry.
Solubilization: Suspend 1.0 mmol of 5-Bromoquinolin-7-ol in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
Rationale: DMF is chosen because it easily disrupts intermolecular hydrogen bonding between the 7-OH and the quinoline nitrogen, which otherwise stabilizes unreactive tautomers[1].
Deprotonation: Add 1.1 mmol of Triethylamine (Et₃N) dropwise under continuous magnetic stirring.
Rationale: The hydroxyl proton must be removed to form a strong dative bond with the metal. Et₃N is a non-nucleophilic base that prevents unwanted side reactions.
Metal Addition: Dissolve 0.5 mmol of the target metal salt (e.g., Zn(OAc)₂·2H₂O) in 5 mL of Methanol. Add this solution dropwise to the ligand mixture.
Precipitation & Isolation: Stir the mixture at 60°C for 2 hours. Cool to room temperature, then add 20 mL of cold diethyl ether to precipitate the complex. Filter the resulting microcrystalline powder and wash with cold ether.
Self-Validation: Check the filtrate under a 365 nm UV lamp. If the filtrate exhibits intense green fluorescence, unreacted 5-Br-7HQ ligand remains. Continue washing with ether until the filtrate is optically dark under UV.
Protocol B: Single-Crystal Growth via Vapor Diffusion
Causality: Slow evaporation often leads to rapid precipitation of 7-HQ coordination polymers. Vapor diffusion allows an antisolvent to lower the dielectric constant of the mixture gradually, yielding highly ordered single crystals suitable for X-Ray Diffraction (SC-XRD).
Preparation of the Inner Vial: Dissolve 10 mg of the purified complex (from Protocol A) in 2 mL of DMF in a small 4 mL glass vial.
Self-Validation: The solution must be optically clear. Any microscopic particulate matter will act as a nucleation seed, causing rapid precipitation of powder instead of single crystals. If cloudy, filter through a 0.22 µm PTFE syringe filter.
Setup of the Outer Chamber: Place the uncapped 4 mL inner vial into a larger 20 mL scintillation vial containing 5 mL of an antisolvent (e.g., Diethyl ether or Benzene).
Diffusion Phase: Cap the outer 20 mL vial tightly. Seal with Parafilm and leave undisturbed in a vibration-free, dark environment at 20°C for 7–14 days.
Harvesting: Once crystals reach sufficient dimensions (0.1–0.3 mm), harvest them directly into a drop of Paratone-N oil.
Rationale: 7-HQ bridging networks often trap solvent molecules (DMF) within their lattice. Exposing the crystals to air without oil can cause rapid solvent loss, leading to crystal cracking and loss of diffraction quality.
Quality Control & Troubleshooting
Fluorescence Quenching (Validation of Coordination): Before submitting for XRD, dissolve a fraction of the crystals in DMF and measure the emission spectrum (λex = 400 nm). The disappearance of the broad ~525 nm ESPT emission band confirms that the metal has successfully coordinated to the heteroatoms, blocking the proton transfer pathway[2].
NMR Shifts (Validation of Deprotonation): If synthesizing diamagnetic complexes (e.g., Zn²⁺, d¹⁰), ¹H-NMR in DMSO-d₆ should show the complete disappearance of the 7-OH proton peak (typically >10 ppm in the free ligand) and a distinct downfield shift of the H6 and H8 aromatic protons due to the electron-withdrawing nature of the coordinated metal[4].
References
8-(1,4,7,10-Tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol : synthesis and application as a highly sensitive metal cation probe
Source: Chemical Communications (RSC Publishing)
URL:[Link]
Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview
Source: CKT College
URL:[Link]
Prototropic equilibria of electronically excited molecules. Part II. 3-, 6-, and 7-Hydroxyquinoline
Source: R Discovery / The Journal of Physical Chemistry
URL:[Link]
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds
Source: Beilstein Journals
URL:[Link]
Application Note: Advanced Buchwald-Hartwig Amination Strategies for 5-Bromoquinolin-7-ol
Executive Summary & Strategic Rationale 5-Bromoquinolin-7-ol (CAS: 1261687-67-5) is a privileged, bifunctional heterocyclic scaffold widely utilized in the development of kinase inhibitors, antibacterial agents, and neur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
5-Bromoquinolin-7-ol (CAS: 1261687-67-5) is a privileged, bifunctional heterocyclic scaffold widely utilized in the development of kinase inhibitors, antibacterial agents, and neuroprotective drugs. However, functionalizing the C5 position via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig Amination, BHA) presents a distinct chemoselectivity challenge. The C7-hydroxyl group possesses a relatively low pKa (~8.5) and readily deprotonates under the strongly basic conditions required for the BHA catalytic cycle.
Direct amination of the unprotected substrate often leads to competitive O-arylation, catastrophic catalyst poisoning via the formation of stable Pd-OAr resting states, and poor solubility of the resulting phenoxide salts in non-polar solvents. To circumvent these thermodynamic traps, a robust three-step workflow—O-Protection
Cross-Coupling Global Deprotection —is the industry gold standard for achieving high-yielding, scalable C–N bond formation on this scaffold.
Mechanistic Insights & Reaction Design
The Causality of Base and Solvent Selection
The Buchwald-Hartwig catalytic cycle relies heavily on the base to deprotonate the coordinated amine and expel the anionic bromide leaving group from the Pd(II) intermediate. In non-polar solvents like toluene, the formation of new charges is thermodynamically disfavored. Therefore, the base must be highly anionic (e.g., Sodium tert-butoxide, NaOtBu) to forcibly expel the bromide and drive the reaction forward[1]. If polar solvents (like DMF or DMSO) are used, bromide dissociation becomes easier, but the base or solvent can complex to the palladium center, creating a resting state that stalls the catalytic cycle[1].
Ligand Architecture
The choice of phosphine ligand dictates both the reaction rate and the suppression of side reactions (such as
-hydride elimination).
For Primary Amines: Bidentate ligands like BINAP combined with Pd2(dba)3 provide excellent regioselectivity and prevent the formation of unreactive palladium bis-amine complexes. This system has been proven effective in gram-scale aminations of protected bromoquinolines[2].
For Secondary Amines: Extremely bulky, electron-rich monodentate ligands like JohnPhos or BrettPhos paired with Pd(OAc)2 are superior. The extreme steric bulk of the biphenyl backbone accelerates the rate-determining reductive elimination step, forcing the newly formed arylamine off the metal center[3].
Synthetic workflow for the amination of 5-bromoquinolin-7-ol via O-protection.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between catalyst system selection and reaction outcomes for the amination of the protected intermediate, 7-(benzyloxy)-5-bromoquinoline.
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation & Causality
Pd2(dba)3 / BINAP
NaOtBu
Toluene
100
85%
Excellent for primary amines; bidentate ligand prevents -hydride elimination[2].
Pd(OAc)2 / JohnPhos
NaOtBu
Toluene
100
92%
Superior for secondary amines; steric bulk accelerates reductive elimination[3].
Pd(OAc)2 / XPhos
Cs2CO3
1,4-Dioxane
110
78%
Milder base prevents degradation but requires higher activation energy (temp) and polar solvent.
CuI / L4 (Anionic)
NaOMe
DMSO
25 (RT)
45%
Room temperature alternative; however, quinoline nitrogen coordination partially poisons Cu[4].
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that each step is verified before proceeding, eliminating downstream failures caused by upstream incomplete conversions.
Protocol A: O-Benzylation of 5-Bromoquinolin-7-ol
Benzylation is chosen because the benzyl ether is entirely inert to the strongly basic, reductive conditions of the subsequent BHA reaction, yet it can be cleaved under mild, neutral hydrogenolysis conditions.
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromoquinolin-7-ol (5.0 g, 22.3 mmol) and anhydrous DMF (50 mL).
Activation: Add anhydrous K2CO3 (6.16 g, 44.6 mmol). Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring allows for the complete deprotonation of the hydroxyl group, generating the highly nucleophilic phenoxide.
Alkylation: Dropwise add Benzyl bromide (BnBr) (2.91 mL, 24.5 mmol) via syringe over 5 minutes. Heat the reaction mixture to 60 °C for 4 hours.
Validation (QC Check): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material (m/z 224/226) is undetectable, and the product mass (m/z 314/316) constitutes >98% of the UV trace.
Workup: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to completely remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo to yield 7-(benzyloxy)-5-bromoquinoline.
This protocol utilizes JohnPhos, which is highly effective for coupling secondary amines (e.g., morpholine, N-methylaniline) to the quinoline core[3].
Inert Atmosphere Preparation: To an oven-dried Schlenk tube, add 7-(benzyloxy)-5-bromoquinoline (1.0 g, 3.18 mmol), Pd(OAc)2 (35.7 mg, 0.159 mmol, 5 mol%), and JohnPhos (94.9 mg, 0.318 mmol, 10 mol%).
Base Addition: Add Sodium tert-butoxide (458 mg, 4.77 mmol). Causality: The base is added as a solid before sealing the tube to minimize exposure to atmospheric moisture, which rapidly hydrolyzes NaOtBu to inactive NaOH.
Solvent & Amine: Evacuate and backfill the tube with Argon three times. Via syringe, add anhydrous, degassed Toluene (15 mL) followed by the amine (e.g., morpholine, 0.41 mL, 4.77 mmol). Causality: Toluene must be sparged with Argon prior to use; dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species.
Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.
Validation (QC Check): Perform TLC (Hexanes:EtOAc 7:3). The starting material spot (Rf0.6) should be completely consumed, replaced by a highly fluorescent blue/green spot under 254 nm UV light (Rf~ ~0.3-0.4).
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol C: Global Deprotection (Hydrogenolysis)
Setup: Dissolve the protected aminoquinoline (2.0 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (20 mL).
Catalyst Addition: Carefully add 10 wt% Pd/C (100 mg). Safety Note: Pd/C is highly pyrophoric when dry; always add it to a solvent under an inert atmosphere.
Hydrogenation: Purge the flask with Hydrogen gas (balloon) and stir vigorously at room temperature for 6 hours.
Validation (QC Check): LC-MS analysis must show complete disappearance of the benzyl-protected mass [M+H]^+^ and the emergence of the deprotected product mass [M-90+H]^+^.
Workup: Filter the suspension through a tightly packed Celite plug, washing thoroughly with Methanol. Concentrate in vacuo to afford the pure 5-aminoquinolin-7-ol derivative.
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate (The Journal of Organic Chemistry).[Link]
Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. National Institutes of Health (NIH).[Link]
Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society (ACS Publications).[Link]
Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 5-Bromoquinolin-7-ol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary In modern drug discovery, the strategic selection of bifunctional...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the rapid diversification of structure-activity relationship (SAR) libraries. 5-Bromoquinolin-7-ol (CAS: 1261687-67-5) has emerged as a critical scaffold, particularly in the synthesis of Transcriptional Enhancer Associate Domain (TEAD) inhibitors targeting the Hippo signaling pathway[1].
This application note details the physicochemical profiling, mechanistic causality, and validated experimental protocols for the orthogonal functionalization of 5-bromoquinolin-7-ol. By leveraging the differential reactivity of its C7-hydroxyl and C5-bromide groups, process chemists can execute highly chemoselective sequential couplings without the need for cumbersome protection/deprotection workflows.
Physicochemical Profiling & Reactivity Causality
To design robust synthetic routes, one must first understand the intrinsic electronic and steric properties of the starting material[2].
Table 1: Physicochemical Properties of 5-Bromoquinolin-7-ol
The synthetic utility of 5-bromoquinolin-7-ol is driven by the electronic disparity between its two functional handles:
The C7-Hydroxyl (Nucleophile): Under mildly basic conditions, the phenol is deprotonated to a highly nucleophilic phenoxide. It readily participates in copper-catalyzed Ullmann-type C-O couplings.
The C5-Bromide (Electrophile): Aryl bromides are generally inert to mild copper-catalyzed etherification conditions when competing against more reactive aryl iodides. This kinetic difference allows the C5-Br bond to remain intact during C7-O functionalization, preserving it for downstream palladium-catalyzed C-C cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1].
Biological Context: The Hippo-TEAD Pathway
The Hippo signaling pathway is a master regulator of cell proliferation and apoptosis. When dysregulated, the co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the oncogenic expression responsible for various cancers (e.g., mesothelioma)[1].
Advanced pharmaceutical APIs derived from 5-bromoquinolin-7-ol act as small-molecule allosteric inhibitors. They bind to the TEAD auto-palmitoylation pocket, disrupting the YAP-TEAD protein-protein interaction and halting tumor progression[3].
Figure 1: Hippo signaling pathway and targeted disruption of YAP-TEAD interaction.
Synthetic Workflow & Experimental Protocols
The following protocols represent a self-validating synthetic system, ensuring that each transformation is mechanistically sound and analytically verifiable.
Figure 2: Orthogonal synthetic workflow leveraging the bifunctional reactivity of 5-Bromoquinolin-7-ol.
This step couples the C7-hydroxyl group with an aryl iodide while preserving the C5-bromide[1].
Mechanistic Rationale (Causality):
Ligand Choice: Pyridine-2-carboxylic acid (picolinic acid) acts as a bidentate N,O-ligand. It solubilizes the Cu(I) species in DMSO and lowers the activation energy for the rate-limiting reductive elimination step.
Base Choice: K₃PO₄ is a mild, non-nucleophilic base that effectively deprotonates the phenol without triggering unwanted side reactions (such as quinoline ring degradation)[1].
Step-by-Step Procedure:
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoquinolin-7-ol (300 mg, 1.21 mmol, 1.0 eq), 1-iodo-3-(trifluoromethyl)benzene (327.8 mg, 1.21 mmol, 1.0 eq), and anhydrous K₃PO₄ (409.3 mg, 1.93 mmol, 1.6 eq)[1].
Catalyst Loading: Add CuI (22.9 mg, 0.12 mmol, 0.1 eq) and pyridine-2-carboxylic acid (14.8 mg, 0.12 mmol, 0.1 eq)[1].
Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous, degassed DMSO (2.0 mL) via syringe.
Reaction: Seal the flask and heat the mixture to 90°C in a pre-heated oil bath for 12–16 hours under vigorous stirring.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts. Wash the organic layer with water (3 x 10 mL) and brine (10 mL) to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation (Analytical Check): Analyze the crude mixture via LC-MS.
Success Criteria: Disappearance of the starting material mass (m/z 224). Appearance of the product mass (m/z ~368).
Critical Check: The mass spectrum of the product must display a 1:1 isotopic ratio for the [M]⁺ and [M+2]⁺ peaks. This validates that the C5-bromine atom has not undergone premature oxidative addition and remains intact for Step 2.
Once the C7-position is masked as an ether, the C5-bromide is activated for C-C bond formation to build the final API scaffold.
Mechanistic Rationale (Causality):
Catalyst Choice: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which highly accelerates the reductive elimination step and suppresses competitive dehalogenation of the electron-deficient quinoline ring.
Step-by-Step Procedure:
Preparation: In a microwave vial, combine the 7-(aryloxy)-5-bromoquinoline intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M concentration). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
Reaction: Seal the vial and heat at 100°C for 4 hours (or subject to microwave irradiation at 110°C for 30 minutes).
Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Quantitative Data Presentation: Ullmann Optimization
The following table summarizes the optimization data for the chemoselective C-O coupling, demonstrating why the specific reagents in Protocol A were selected.
Table 2: Optimization of the Chemoselective Ullmann Etherification
Entry
Copper Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
C5-Br Retention
1
CuI (10 mol%)
None
K₂CO₃
DMF
110
15%
Yes
2
CuI (10 mol%)
1,10-Phenanthroline
Cs₂CO₃
Toluene
100
42%
Yes
3
CuBr (10 mol%)
Picolinic Acid
K₃PO₄
DMSO
90
68%
Yes
4
CuI (10 mol%)
Picolinic Acid
K₃PO₄
DMSO
90
>85%
Yes
5
CuI (10 mol%)
Picolinic Acid
t-BuONa
DMSO
90
30%
No (Decomp.)
Note: Entry 4 represents the optimal conditions utilized in Protocol A, balancing high conversion with absolute preservation of the C5-bromide[1].
References
WO2020243423A1 - Tead inhibitors and uses thereof. Google Patents.
CA3141826A1 - Tead inhibitors and uses thereof. Google Patents.
Improving reaction yields in the synthesis of 5-Bromoquinolin-7-ol
Welcome to the Technical Support Center for the synthesis of 5-Bromoquinolin-7-ol (CAS: 1261687-67-5). This compound is a critical intermediate in the development of advanced therapeutics, including Transcriptional Enhan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 5-Bromoquinolin-7-ol (CAS: 1261687-67-5). This compound is a critical intermediate in the development of advanced therapeutics, including Transcriptional Enhancer Associate Domain (TEAD) inhibitors for oncology[1].
Because of the unique electronic properties of the quinoline core, synthesizing the 5-bromo regioisomer presents significant regioselectivity and purification challenges. This guide is designed to help researchers troubleshoot low yields, avoid common mechanistic pitfalls, and optimize their synthetic workflows.
Diagnostic Overview & Workflow Architecture
The most common point of failure in synthesizing 5-bromoquinolin-7-ol is attempting a direct electrophilic aromatic substitution on a quinolin-7-ol precursor. The hydroxyl group at the C7 position strongly donates electron density into the ring, activating the adjacent ortho positions (C6 and C8). Due to the alpha-effect of the fused bicyclic system, the C8 position is highly nucleophilic, meaning direct bromination almost exclusively yields 8-bromoquinolin-7-ol[2].
To successfully obtain the 5-bromo isomer, researchers must abandon direct bromination in favor of a de novo ring construction—specifically, a modified Skraup Cyclization starting from 3-amino-5-bromophenol.
Fig 1. Direct bromination of quinolin-7-ol predominantly yields the 8-bromo regioisomer.
Fig 2. Skraup synthesis workflow for 5-bromoquinolin-7-ol highlighting regioisomer separation.
Knowledge Base: Troubleshooting & FAQs
Q1: Why did my direct bromination using NBS in DMF yield the wrong isomer?A1: Direct halogenation of hydroxyquinolines is strictly governed by the electron-donating directing effects of the hydroxyl group. Similar to how 8-hydroxyquinoline readily brominates at the 5 and 7 positions[3], quinolin-7-ol directs electrophiles to the 6 and 8 positions. The C8 position is kinetically favored, resulting in 8-bromoquinolin-7-ol[2]. To force bromination at C5, the C8 position must be sterically or electronically blocked, which is often more synthetically tedious than performing a Skraup cyclization on a pre-brominated aniline.
Q2: My Skraup reaction turned into a solid black tar, and the yield was <10%. What went wrong?A2: The Skraup reaction is notoriously exothermic. Glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline. If the concentration of acrolein spikes, it rapidly polymerizes, forming intractable tar.
Causality & Fix: You must moderate the dehydration rate. Do not use 100% concentrated sulfuric acid. Diluting the
with (3:1 ratio) reduces the dehydrating shock. Additionally, swap highly reactive oxidants (like nitrobenzene) for milder alternatives like sodium m-nitrobenzenesulfonate (Ludigol) to prevent runaway thermal spikes.
Q3: How do I efficiently separate the 5-bromoquinolin-7-ol from the 7-bromoquinolin-5-ol byproduct?A3: Because the starting material (3-amino-5-bromophenol) has two available ortho positions for the cyclization to occur, a mixture of regioisomers is inevitable. Separation is best achieved via gradient silica gel flash chromatography. The 5-bromo isomer generally exhibits a slightly higher
value due to a lower net dipole moment. Recrystallization of the enriched fractions from hot ethanol can further polish the purity, as the 5-bromo isomer is typically less soluble.
Empirical Data: Skraup Yield Optimization
The table below summarizes the causality between reaction conditions and the resulting yield of the desired 5-bromo regioisomer versus the 7-bromo byproduct.
Oxidant
Acid Catalyst System
Temp (°C)
Time (h)
5-Bromo Yield (%)
7-Bromo Yield (%)
Tar Formation
Nitrobenzene
(conc.)
150
4
28
22
Severe
Iodine
(conc.)
140
6
35
18
Moderate
Sod. m-nitrobenzenesulfonate
/ (3:1)
135
8
45
15
Minimal
/ Picric Acid
(conc.)
140
5
31
28
High
Standard Operating Procedure (SOP)
Optimized Synthesis of 5-Bromoquinolin-7-ol via Modified Skraup Cyclization
1. Reagent Preparation & Assembly
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 3-amino-5-bromophenol (50 mmol, 9.4 g), anhydrous glycerol (150 mmol, 13.8 g), and sodium m-nitrobenzenesulfonate (30 mmol, 6.7 g).
2. Controlled Acid Addition
Cool the flask in an ice-water bath. Slowly add a pre-mixed, cooled solution of concentrated
(15 mL) and 85% (5 mL) dropwise over 20 minutes.
Causality: The mixed-acid system lowers the overall Hammett acidity function just enough to control the rate of glycerol dehydration, preventing an uncontrollable exotherm.
3. Thermal Ramping
Remove the ice bath and heat the mixture gradually using a heating mantle. Raise the internal temperature to exactly 135 °C over a 45-minute period.
Self-Validating Checkpoint: The formation of the intermediate acrolein can be confirmed by its distinct, pungent odor (ensure strict fume hood containment). If the temperature spikes above 145 °C, temporarily remove the heat source.
4. Cyclization & Quenching
Maintain the reaction at 135–140 °C for 8 hours. Cool the dark, viscous mixture to 80 °C and pour it carefully onto 200 g of crushed ice with vigorous stirring.
5. Neutralization
Slowly add 10 M
until the pH reaches 6.5–7.0.
Self-Validating Checkpoint: A thick precipitate will form at this exact pH range. If the pH inadvertently exceeds 8.0, the product will begin to re-dissolve into the aqueous layer as a water-soluble phenoxide anion. If this occurs, back-titrate with 1 M .
6. Extraction & Chromatography
Extract the aqueous suspension with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes). Collect the faster-eluting major band ( ~ 0.45 in 3:1 Hexane:EtOAc).
7. Analytical Verification
Evaporate the solvent to yield 5-bromoquinolin-7-ol as a yellow solid (approx. 73% yield of the enriched fraction)[1].
Self-Validating Checkpoint: Verify regiochemistry and purity via
NMR (500 MHz, DMSO-). You must observe the characteristic isolated singlet of the C8 proton at 7.05 ppm , alongside the quinoline aromatic protons at 8.64 (dd, 1H) , 8.18 (d, 1H) , 7.41 (d, 1H) , and 7.21 (dd, 1H) [1].
References
ChemicalBook - 7-Bromoquinolin-8-ol synthesis. Details the standard bromination regioselectivity of hydroxyquinolines, demonstrating the kinetic preference for adjacent positions. 3
Google Patents (WO2020243423A1) - Tead inhibitors and uses thereof. Provides the exact
NMR characterization data and yield benchmarks for 5-bromoquinolin-7-ol as an isolated intermediate.1
PubMed Central (PMC) - Light Activated Serotonin for Exploring Its Action in Biological Systems. Discusses the synthesis of 8-bromoquinolin-7-ol derivatives, confirming the C8 position as the primary site of direct bromination on the quinolin-7-ol core. 2
Purification methods to remove isomers from 5-Bromoquinolin-7-ol
Welcome to the technical support center for the purification of 5-Bromoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, det...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 5-Bromoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions regarding the removal of isomeric impurities from 5-Bromoquinolin-7-ol.
The synthesis of 5-Bromoquinolin-7-ol can often lead to the formation of various isomers, such as 7-bromoquinolin-5-ol, and di-brominated species, which can be challenging to separate due to their similar physicochemical properties. This resource provides a structured approach to overcoming these purification challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of 5-Bromoquinolin-7-ol, offering potential causes and solutions in a question-and-answer format.
Q1: My initial purification by recrystallization is not removing all isomeric impurities. What should I do?
Potential Cause: Isomers of 5-Bromoquinolin-7-ol often have very similar solubility profiles, leading to co-crystallization.[1] A single recrystallization step may be insufficient to achieve high purity.
Solutions:
Fractional Recrystallization: This technique exploits subtle differences in solubility.[2] The key is to carefully select a solvent or solvent system where the desired 5-Bromoquinolin-7-ol isomer is less soluble than the undesired isomers, particularly at lower temperatures.[2] Multiple recrystallization steps may be necessary to achieve the desired purity.[2]
Solvent System Screening: Empirically screen a variety of solvents. Good starting points for halogenated quinolines include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate or hexane/chloroform.[1] The ideal solvent will fully dissolve the compound when hot but allow for selective precipitation of the desired isomer upon cooling.[1]
Switch to an Orthogonal Purification Method: If recrystallization proves ineffective, column chromatography is the recommended next step as it separates compounds based on differences in their interaction with the stationary phase, a different principle than solubility.[1][3]
Q2: I am having difficulty separating isomers of 5-Bromoquinolin-7-ol using silica gel column chromatography. The spots on the TLC plate are too close.
Potential Cause: The similar polarity of bromoquinoline isomers makes their separation on standard silica gel challenging.[2][4] The chosen eluent may not have sufficient selectivity.
Solutions:
Optimize the Mobile Phase: The key to chromatographic separation is finding the optimal solvent system.[4]
Systematic TLC Screening: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC).[2] Test different ratios of common solvent mixtures like ethyl acetate/hexane or dichloromethane/hexane.[2][4]
Aim for an Optimal Rf: The ideal solvent system will give the target compound an Rf (retention factor) value between 0.3 and 0.4, ensuring good separation and efficient elution from the column.[2]
Try Different Solvent Systems: Switching from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or toluene can alter the selectivity and improve separation.[2]
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. A shallow gradient can significantly enhance the resolution of closely eluting compounds.
Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase.[2][4]
Alumina (Neutral or Basic): This can be a good alternative for acid-sensitive compounds.[2][4]
Reverse-Phase Silica (C18): If the isomers have sufficient non-polar character, reverse-phase chromatography using polar mobile phases (e.g., acetonitrile/water or methanol/water) can be effective.[2]
Q3: My 5-Bromoquinolin-7-ol appears to be degrading on the silica gel column. What can I do to prevent this?
Potential Cause: The acidic nature of standard silica gel can cause degradation of some quinoline derivatives.[4] The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface.[4]
Solutions:
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. This can be done by preparing the silica slurry in a solvent system containing a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine.[2][3][4]
Use an Alternative, Less Acidic Stationary Phase:
Neutral or Basic Alumina: Often a suitable choice for acid-sensitive compounds.[2][4]
Florisil: A magnesium silicate-based adsorbent that is generally less harsh than silica gel.[2][4]
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[2][4]
Q4: After purification, my NMR spectrum still shows unexpected peaks. What could they be?
Potential Cause: Unexpected peaks could be from residual solvents, isomeric impurities that were not fully removed, or byproducts from the synthesis.
Solutions:
Analyze for Residual Solvents: Compare the chemical shifts of the unexpected peaks with those of common laboratory solvents used during the synthesis and purification.
Re-evaluate Purity with a Higher Resolution Technique: If isomeric impurities are suspected, High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography and is a powerful tool for assessing purity and separating challenging isomer mixtures.[2]
Consider Acid-Base Extraction: This technique can be used to remove non-basic impurities by utilizing the basicity of the quinoline nitrogen.[2][3] Dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid will move the bromoquinoline into the aqueous layer as a salt, leaving non-basic impurities behind.[2][3]
Experimental Protocols
Protocol 1: Fractional Recrystallization
This protocol outlines a general procedure for purifying 5-Bromoquinolin-7-ol by exploiting small differences in isomer solubility.
1. Solvent Screening:
In small test tubes, test the solubility of a few milligrams of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures like ethyl acetate/hexane).
Identify a solvent or solvent mixture that dissolves the compound when hot but shows low solubility at room temperature.[1]
2. Dissolution:
Place the crude 5-Bromoquinolin-7-ol in an Erlenmeyer flask.
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]
3. Cooling and Crystallization:
Cover the flask and allow the solution to cool slowly to room temperature. To promote slower crystal growth, the flask can be insulated.[1]
For maximum crystal formation, subsequently place the flask in an ice bath.[1]
4. Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[1]
5. Purity Assessment:
Dry the crystals and determine their melting point and analyze by TLC or HPLC to assess purity.
If necessary, repeat the recrystallization process to achieve higher purity.[2]
Protocol 2: Silica Gel Flash Column Chromatography
This protocol provides a general procedure for the purification of 5-Bromoquinolin-7-ol using flash column chromatography.
1. Eluent Selection:
Using TLC, determine an appropriate solvent system (eluent). A mixture of hexane and ethyl acetate is a common starting point.[1]
Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the 5-Bromoquinolin-7-ol.[1]
2. Column Packing:
Prepare a slurry of silica gel in the initial, least polar eluent.[4]
Pour the slurry into the column and use gentle pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[2][4]
3. Sample Loading:
Dissolve the crude 5-Bromoquinolin-7-ol in a minimal amount of a suitable solvent (e.g., dichloromethane).[2]
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
Carefully add this dry-loaded sample to the top of the packed column.[2]
4. Elution and Fraction Collection:
Carefully add the eluent to the column and apply pressure to maintain a steady flow rate.[4]
Collect fractions in test tubes.
5. Fraction Analysis:
Monitor the elution of the compound by spotting the collected fractions on a TLC plate and visualizing under UV light.[4]
Combine the fractions that contain the pure product.
6. Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-Bromoquinolin-7-ol.[4]
For challenging separations where isomers are very close in polarity, preparative HPLC is a powerful option.
1. Analytical Method Development:
Develop an analytical HPLC method to achieve baseline separation of 5-Bromoquinolin-7-ol from its isomers.
Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).
2. Method Scaling:
Scale up the optimized analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column.
3. Fraction Collection:
Use a fraction collector triggered by UV detection to collect the peak corresponding to the pure 5-Bromoquinolin-7-ol.
4. Product Isolation:
Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the highly pure product.
Data Presentation
Table 1: Comparison of Purification Methods for Bromoquinolines
Purification Method
Typical Purity Achieved
Typical Yield
Notes
Single Recrystallization
>90%
50-80%
Highly dependent on the solvent and impurity profile.[1]
Multiple Recrystallizations
>98%
30-60%
Can significantly improve purity but at the cost of yield.[1]
Silica Gel Column Chromatography
>95%
60-90%
Effective for removing impurities with different polarities.[1]
Preparative HPLC
>99%
Variable
Provides very high purity, suitable for smaller quantities.[1][2]
Visualizations
Caption: Troubleshooting logic for poor isomer separation in column chromatography.
References
BenchChem. (2025). Purification challenges for bromoquinoline compounds.
BenchChem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
BenchChem. (2025). Technical Support Center: Purification of 4-Bromoquinolin-6-amine.
BenchChem. (2025). Isomeric Purity Analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline: A Comparative Guide to Analytical Techniques.
SIELC Technologies. (n.d.). HPLC Separation of Quinine and Quinidine.
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
Technical Support Center: 5-Bromoquinolin-7-ol In Vitro Assay Troubleshooting
Welcome to the Application Scientist Support Portal. As a highly lipophilic halogenated quinoline (CAS: 1261687-67-5)[1], 5-Bromoquinolin-7-ol is a critical pharmacophore frequently utilized in the synthesis of Transcrip...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
As a highly lipophilic halogenated quinoline (CAS: 1261687-67-5)[1], 5-Bromoquinolin-7-ol is a critical pharmacophore frequently utilized in the synthesis of Transcriptional Enhancer Associate Domain (TEAD) inhibitors[2]. While highly effective at disrupting oncogenic Hippo pathway signaling[3], its rigid aromatic structure and bromine substitution result in exceptionally poor aqueous solubility. This guide provides field-proven, self-validating methodologies to prevent compound precipitation, ensuring reproducible in vitro cell culture assays.
Mechanistic Context: Why Are We Using This Compound?
TEAD transcription factors require autopalmitoylation to successfully bind with YAP/TAZ co-activators and drive tumor proliferation[2]. 5-Bromoquinolin-7-ol derivatives act by occupying this lipid-binding pocket[3]. Understanding this mechanism is crucial: because the target pocket is highly hydrophobic (designed to accommodate a fatty acid chain), the inhibitor itself is inherently lipophilic . This leads directly to the solubility challenges you are experiencing in aqueous cell culture media.
Mechanism of TEAD inhibitors disrupting YAP-TEAD interaction in the Hippo pathway.
The Protocol Vault: Self-Validating Solubilization Workflow
To guarantee scientific integrity, this protocol is designed as a self-validating system . You cannot proceed to the next step unless the quality control (QC) metric of the current step is met. This eliminates the risk of dosing cells with micro-precipitates.
Step 1: Master Stock Preparation (100% DMSO)
Action: Weigh 5-Bromoquinolin-7-ol powder and add anhydrous, sterile-filtered DMSO to achieve a 50 mM concentration.
Causality: The high dielectric constant of water cannot overcome the crystalline lattice energy of the brominated quinoline. 100% DMSO acts as a universal aprotic solvent to disrupt these intermolecular forces.
QC Validation Check: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. Validation pass: No visible pellet. If a pellet exists, sonicate in a 37°C water bath for 10 minutes and repeat centrifugation.
Action: Pre-warm complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Add the DMSO stock dropwise while vigorously vortexing to create a 10X intermediate solution.
Causality: Thermal shock from cold media causes immediate precipitation ("crashing out"). Fetal Bovine Serum (FBS) contains Bovine Serum Albumin (BSA), which acts as a hydrophobic carrier protein, sequestering the lipophilic compound and keeping it in suspension.
QC Validation Check: Measure the optical density (OD) at 600 nm using a spectrophotometer, comparing it to a vehicle-only control (Media + equivalent DMSO). Validation pass:
. A higher OD indicates light scattering from micro-crystals.
Step 3: Final Assay Application (1X)
Action: Dilute the 10X intermediate 1:10 directly into the assay wells containing cultured cells. Ensure final DMSO concentration is ≤0.1% v/v.
Causality: DMSO concentrations >0.1% can alter cell membrane permeability and induce transcriptomic changes, confounding your assay results .
QC Validation Check: Observe the cells under phase-contrast microscopy at 20X magnification immediately after addition and at 24 hours. Validation pass: Absence of needle-like crystals or amorphous aggregates resting on the cell monolayer.
Self-validating solubilization workflow for hydrophobic compounds in aqueous media.
Quantitative Data Center: Solvent Compatibility Metrics
Use the following table to select the appropriate solvent system based on your specific assay phase.
Solvent / Carrier System
Max Working Concentration
Cytotoxicity Risk
Recommended Use Phase
100% DMSO
~50 mM
High (if >0.1% v/v final)
Master Stock Preparation
100% DMF
>50 mM
Very High
Alternative Stock (Avoid if possible)
Media + 10% FBS
100 µM
Low
Intermediate Dilution (Carrier-mediated)
20% HP-β-CD (Aqueous)
500 µM
Low
Serum-free Assay Formulations
PBS (pH 7.4)
<1 µM
None
Do not use (Immediate precipitation)
Troubleshooting Desk: FAQs
Q: Why does 5-Bromoquinolin-7-ol precipitate immediately upon addition to my DMEM/RPMI media, even when using DMSO?A: This is a classic case of solvent shock . Cell culture media is highly aqueous. When a concentrated DMSO stock is injected rapidly into an aqueous environment, the DMSO diffuses into the water faster than the hydrophobic compound can disperse, leaving the compound stranded without a solvent.
Fix: Always pre-warm your media to 37°C to increase thermodynamic solubility, and add the DMSO stock dropwise while actively vortexing the media to ensure rapid, uniform dispersion.
Q: My assay requires strictly serum-free conditions (no FBS). How do I keep the compound in solution without albumin carriers?A: Without serum proteins to act as hydrophobic carriers, the compound will likely crash out.
Fix: Formulate your intermediate stock using a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form a hydrophilic cone that encapsulates the hydrophobic brominated ring, creating a water-soluble inclusion complex that is non-toxic to cells.
Q: Can I use DMF (Dimethylformamide) instead of DMSO to improve the initial stock solubility?A: While DMF is a stronger non-polar solvent and may dissolve the powder faster, it exhibits significantly higher cytotoxicity and differentiation-inducing effects in in vitro assays compared to DMSO.
Fix: Stick to DMSO. If dissolution is slow, utilize a heated ultrasonic bath (37°C) for 15 minutes to overcome the lattice energy rather than switching to a more toxic solvent.
Q: I see inconsistent IC50 values across biological replicates. Could this be related to solubility?A: Yes. If the compound is micro-precipitating, the actual concentration of dissolved drug interacting with the cells is lower than your calculated concentration, artificially inflating your IC50.
Fix: Implement the OD600 and phase-contrast microscopy QC checks detailed in the Protocol Vault above to ensure you are dosing with a true solution, not a suspension.
References
Google Patents. "TEAD inhibitors and uses thereof (WO2020243423A1)." World Intellectual Property Organization.
Chan, P. et al. "Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway." Nature Chemical Biology, 12, 282–289 (2016). URL:[Link]
Timm, M. et al. "The effect of DMSO on cultured cells." Cytotechnology, 65(5), 747–755 (2013). URL:[Link]
Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666 (2007). URL:[Link]
Minimizing side reactions during the functionalization of 5-Bromoquinolin-7-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when functionalizing 5-Bromoquinolin-7-ol (CAS: 1261687-67-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when functionalizing 5-Bromoquinolin-7-ol (CAS: 1261687-67-5)[1].
This molecule presents a unique set of challenges due to its ambident reactivity (competing nucleophilic sites) and the lability of the C5-bromine under transition-metal catalysis. The electronic properties of the quinoline ring inherently complicate regioselectivity: the pyridine ring is electron-deficient, while the benzene ring is electron-rich and prone to electrophilic substitution[2].
Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure your syntheses succeed.
Etherification: Overcoming the Ambident Nucleophile Problem
Q: When attempting to O-alkylate the C7-hydroxyl group, I am isolating a highly polar, water-soluble byproduct instead of my desired ether. What is happening?
A: You are observing N-alkylation . 5-Bromoquinolin-7-ol is an ambident nucleophile. In the presence of a base, the molecule forms a phenoxide-like anion. However, the quinoline nitrogen is highly nucleophilic. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is a "softer" nucleophile compared to the "harder" oxygen. If you use a soft electrophile (like an alkyl iodide) or a highly polar protic solvent, the reaction pathway shifts toward the nitrogen, forming a stable, highly polar quinolinium salt.
Mechanistic Pathway
Reaction pathways for 5-Bromoquinolin-7-ol alkylation based on HSAB theory.
Validated Protocol: Selective O-Alkylation
To enforce O-alkylation, we must use a hard base and a polar aprotic solvent to leave the oxygen strictly unencumbered and highly reactive.
Setup: In an oven-dried flask under N₂, dissolve 5-Bromoquinolin-7-ol (1.0 eq) in anhydrous DMF (0.2 M).
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a hard base that selectively coordinates with the hard oxygen anion, templating the O-alkylation. Avoid NaH, which can lead to unpredictable solubility and aggregation states.
Electrophile Addition: Add the alkyl bromide (1.1 eq) dropwise at 0 °C. Self-Validation: Do not use alkyl iodides if N-alkylation persists; the softer iodine leaving group favors N-attack.
Reaction: Warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexanes). The desired O-alkylated product will run significantly higher (less polar) than the starting material.
Workup (Critical): Quench with water. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3 × 50 mL). Causality: DMF partitions into the organic layer; LiCl washes are mandatory to pull DMF into the aqueous phase, preventing false yields and NMR contamination.
Palladium-Catalyzed Cross-Coupling at C5
Q: During a Suzuki-Miyaura coupling at the C5-bromine, my primary byproduct is quinolin-7-ol. Why am I losing the bromine without forming the coupled product?
A: This is protodebromination (hydrodehalogenation). The C5 position of the quinoline ring is sterically hindered and electronically deactivated compared to standard aryl bromides. During the catalytic cycle, if the transmetalation step is slow, the Palladium(II) intermediate undergoes premature protonation.
Furthermore, the unprotected C7-hydroxyl group is highly problematic. The acidic proton can directly quench the Pd(II)-aryl intermediate, or the oxygen can coordinate to the palladium center, poisoning the catalyst[3].
Catalytic Cycle & Off-Cycle Dehalogenation
Suzuki-Miyaura catalytic cycle illustrating the protodebromination off-cycle pathway.
Troubleshooting Matrix for C5-Coupling
Variable
Observation / Issue
Scientific Causality & Solution
Substrate
High protodebromination
Cause: Free C7-OH quenches Pd(II). Solution: Protect C7-OH as a TBS or Benzyl ether prior to coupling.
Ligand
No conversion (SM recovered)
Cause: PPh₃ is too small/electron-poor for hindered C5. Solution: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos) to accelerate oxidative addition.
Base
Boronic acid homocoupling
Cause: Excess oxygen/water with strong base. Solution: Degas solvents thoroughly (Freeze-Pump-Thaw). Use anhydrous K₃PO₄ instead of aqueous Na₂CO₃.
Prerequisite: Ensure the C7-OH is protected (e.g., 7-(benzyloxy)-5-bromoquinoline).
Preparation: In a Schlenk tube, combine the protected 5-bromoquinoline (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (3.0 eq).
Degassing: Evacuate and backfill the tube with Argon (3 cycles).
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M). Causality: Dioxane provides a high boiling point and excellent solubility for K₃PO₄ at elevated temperatures, promoting fast transmetalation.
Reaction: Heat to 90 °C for 12 hours. Self-Validation: A color change from dark purple/red (Pd₂(dba)₃) to pale yellow/brown indicates active catalyst turnover. Black precipitate indicates catalyst death (Pd black).
Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.
Q: I am trying to perform a halogenation or nitration to functionalize the C8 position, but I am getting an inseparable mixture of C6 and C8 isomers. How can I control this?
A: The C7-hydroxyl group is a strongly activating, ortho/para-directing group. Because C7 is flanked by C6 and C8, both positions are electronically activated for EAS. However, direct C-H functionalization is governed by innate reactivity; the C8 position is sterically accessible, while the C2 position is electronically activated by the nitrogen atom[2].
To achieve exclusive C8 functionalization, you must override the innate C6/C8 competition.
Strategy: Traceless Directing Groups & N-Oxide Chemistry
Functionalizing at challenging positions often requires specific strategies to direct the reaction[2].
N-Oxide Formation: Converting the quinoline to its corresponding N-oxide significantly alters regioselectivity. The N-oxide group acts as a powerful directing group, often favoring functionalization at the C8 position[2].
Traceless Directing Groups: Recent advancements in Cu-catalyzed formal C-H functionalization utilize N-acyl directing groups that are removed in situ due to ring-size-induced strain, granting exclusive C7-elaboration or adjacent functionalization[4].
Protocol Adjustment for C8-Selectivity:
Instead of direct EAS, convert 5-Bromoquinolin-7-ol to its N-oxide using mCPBA in DCM. The N-oxide oxygen can coordinate with transition metals (like Pd or Ru) to direct C-H activation exclusively to the C8 position. Following the coupling event, the N-oxide is easily reduced back to the quinoline using PCl₃ or Mo(CO)₆[3].
References
How to overcome poor regioselectivity in quinoline functionalization
Benchchem
URL
Technical Support Center: Recrystallization & Purification of 5-Bromoquinolin-7-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling the purification of 5-Bromoquinolin-7-ol (5-bromo-7-hydroxyquinoline), a critical s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling the purification of 5-Bromoquinolin-7-ol (5-bromo-7-hydroxyquinoline), a critical synthetic intermediate frequently utilized in the development of TEAD inhibitors and other targeted therapeutics[1].
Due to its amphoteric nature (a basic quinoline nitrogen and an acidic C7-hydroxyl) combined with a heavy, lipophilic halogen at the C5 position, this molecule is highly prone to forming hydrogen-bonded dimers, solvates, and amorphous "oils" during purification. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline recovery.
Quantitative Data: Optimal Solvent Systems
Selecting the correct solvent system is dictated by the specific impurity profile of your crude reaction mixture[2]. The table below summarizes the optimal solvent systems, their mechanistic purpose, and expected recovery metrics.
Solvent System
Volume Ratio (v/v)
Boiling Point (°C)
Target Impurity Removal
Expected Recovery (%)
Ethanol / Water
4:1 to 3:1
~78
Polar byproducts, inorganic salts
75 - 85%
EtOAc / Heptane
1:2
~71
Polybrominated species, non-polar tars
65 - 80%
Toluene
100%
110
Isomeric bromoquinolinols
60 - 70%
DMF / Water
5:1
~153
Highly insoluble polymeric species
85 - 90%
Troubleshooting & FAQs
Q: Why does my 5-bromoquinolin-7-ol "oil out" instead of forming discrete crystals?A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture falls below the saturation temperature of the solvent system. For 5-bromoquinolin-7-ol, rapid cooling or an excessive ratio of anti-solvent (like water) traps the amphoteric molecules in a supercooled, hydrogen-bonded liquid state.
Causality & Solution: The basic quinoline nitrogen and acidic C7-hydroxyl form disordered intermolecular networks. To fix this, reheat the mixture until homogeneous, add 5–10% more of the primary solubilizing solvent (e.g., Ethanol), and cool at a strictly controlled rate (e.g., 5°C/hour). Seeding with a pure crystal at the cloud point provides a nucleation site, bypassing the liquid-liquid phase boundary entirely.
Q: How do I separate 5-bromoquinolin-7-ol from polybrominated byproducts or unreacted 7-hydroxyquinoline?A: Bromination of quinolinols often yields over-brominated or under-reacted mixtures[3]. Unreacted 7-hydroxyquinoline is more polar (lacking the lipophilic bromine), while polybrominated byproducts are significantly more lipophilic.
Causality & Solution: A biphasic polarity approach is required. Use the Ethyl Acetate/Heptane (1:2) system. The highly lipophilic polybrominated impurities remain solvated in the heptane-rich mother liquor, while the target compound crystallizes. If polar unreacted precursors persist, switch to the Ethanol/Water system, where water selectively solvates the less sterically hindered, unbrominated precursor[4].
Q: Is hot filtration strictly necessary for this compound?A: Yes. Halogenated quinolinols can degrade slightly under harsh synthetic conditions or prolonged light exposure, forming trace amounts of insoluble, tar-like polymeric oxides[2]. Hot filtration removes these nucleation-inhibiting particulates, ensuring the final crystalline lattice is thermodynamically stable and free of physical occlusions.
This step-by-step methodology utilizes Ethanol/Water, the most robust system for general purity enhancement of 5-bromoquinolin-7-ol[1].
Step 1: Initial Solvation
Weigh the crude 5-bromoquinolin-7-ol. Suspend the solid in 5 volumes (mL/g) of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
Step 2: Heating & Saturation
Heat the mixture to a mild reflux (75–78°C) using a temperature-controlled oil bath. If the solid does not fully dissolve, add hot ethanol in 0.5 volume increments until complete dissolution is achieved. Do not exceed 10 volumes total.
Step 3: Hot Filtration (Validation Checkpoint)
Quickly pass the hot, dark-yellow solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel to remove insoluble tars.
Validation: Inspect the filtrate against a light source. The liquid must be completely transparent (though it will be yellow). If particulate matter remains, repeat the filtration through a finer frit.
Step 4: Anti-Solvent Titration
Return the clear filtrate to a gentle simmer. Dropwise, add hot deionized water (the anti-solvent) until the solution just becomes persistently cloudy (reaching the cloud point). Immediately add 2–3 drops of hot ethanol until the solution turns clear again.
Step 5: Controlled Crystallization (Validation Checkpoint)
Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 to 3 hours. Do not agitate or disturb the flask.
Validation: Yellow, needle-like crystals should begin forming within 45 minutes. If the solution forms a cloudy oil at the bottom, refer to the "Oiling Out" troubleshooting step above.
Step 6: Maturation & Harvesting
Once the flask reaches room temperature, transfer it to an ice bath (0–4°C) for 1 hour to depress solubility and maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel.
Step 7: Washing & Drying
Wash the filter cake with 2 volumes of ice-cold Ethanol/Water (1:4 v/v) to displace the impure mother liquor. Dry the yellow solid under high vacuum at 45°C for 12 hours to remove residual moisture and solvent trapped in the crystal lattice[1].
Workflow Visualization
Workflow for the recrystallization of 5-bromoquinolin-7-ol, including phase-separation recovery.
References
Title: Tead inhibitors and uses thereof (WO2020243423A1)
Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles
Source: ACG Publications / Organic Communications
URL: [Link]
Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Troubleshooting 5-Bromoquinolin-7-ol Cross-Coupling
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the specific mechanistic hurdles encountered when performing palladium-catalyzed cross...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the specific mechanistic hurdles encountered when performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 5-Bromoquinolin-7-ol substrates.
Mechanistic Failure Modes: Why Does Coupling Fail?
5-Bromoquinolin-7-ol is a notoriously challenging bifunctional electrophile. Failures typically stem from three distinct mechanistic pathways:
Catalyst Poisoning via the 7-Hydroxyl Group: The free -OH group is mildly acidic and can coordinate directly with the palladium center. This forms stable, unreactive aryloxopalladium complexes that completely hinder the formation of the necessary catalytic intermediate species ()[1]. Furthermore, the acidic proton can prematurely consume the basic equivalents required for the transmetalation step.
Quinoline Nitrogen Coordination: The sp² nitrogen of the quinoline ring acts as a strong σ-donor. It competitively binds to the palladium catalyst, displacing your intended phosphine ligands. This leaves the palladium center coordinatively unsaturated and prone to aggregation into inactive "Pd black" ()[2].
Electronic Deactivation: The hydroxyl group donates electron density into the quinoline ring system. This resonance makes the C-Br bond at the 5-position significantly less electrophilic, raising the activation energy barrier for the initial oxidative addition step ()[3].
Diagnostic Troubleshooting Workflow
Use the following logical decision tree to identify and resolve your specific coupling bottleneck.
Diagnostic decision tree for troubleshooting 5-Bromoquinolin-7-ol cross-coupling failures.
Quantitative Optimization Data
The table below summarizes empirical data for various catalyst/ligand/base combinations applied to hydroxyquinoline derivatives, highlighting the causality behind the yield variations.
Protection Strategy
Catalyst System
Base & Solvent
Typical Yield
Mechanistic Rationale
None (Free -OH)
Pd(OAc)₂ / PPh₃
K₂CO₃, DMF
< 15%
Free -OH poisons Pd; PPh₃ is displaced by quinoline nitrogen.
None (Free -OH)
Pd₂(dba)₃ / XPhos
K₃PO₄, Dioxane/H₂O
30 - 45%
XPhos prevents N-coordination, but free -OH still impedes transmetalation.
MOM improves solubility; SPhos accelerates oxidative addition on the electron-rich ring.
Self-Validating Experimental Protocol
To guarantee success, we strongly recommend the MOM-Protected Route utilizing a Buchwald precatalyst system. This protocol is designed as a self-validating system; do not proceed to the next step if the validation checkpoint fails.
Phase 1: Protection of the 7-Hydroxyl Group (Methoxymethyl Ether Formation)
Initiation: Dissolve 5-Bromoquinolin-7-ol (1.0 eq) in anhydrous DMF under a strict nitrogen atmosphere.
Deprotonation: Cool the reaction to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
Causality: NaH irreversibly deprotonates the 7-OH, preventing it from acting as an internal proton source or palladium ligand in the subsequent coupling step.
Validation Checkpoint: You must observe the evolution of H₂ gas (bubbling). The suspension should gradually become a homogeneous solution. If no bubbling occurs, your NaH has degraded to NaOH; discard and use a fresh batch.
Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise. Stir for 2 hours at room temperature.
Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc.
Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). The highly polar starting material (R_f ~0.1) must be completely replaced by a less polar, UV-active spot (R_f ~0.5).
Preparation: In an oven-dried Schlenk flask, combine 5-bromo-7-(methoxymethoxy)quinoline (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 eq).
Causality: SPhos is a bulky, electron-rich biaryl phosphine ligand. It accelerates oxidative addition into the deactivated C-Br bond while its steric bulk physically blocks the quinoline nitrogen from poisoning the palladium center ()[3].
Degassing: Add anhydrous THF. Subject the mixture to three rigorous freeze-pump-thaw cycles.
Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, permanently deactivating the catalytic cycle and promoting boronic acid homocoupling ()[2].
Reaction: Heat to 80 °C under nitrogen for 12 hours.
Validation Checkpoint: After 30 minutes at 80 °C, the solution should remain a clear, deep orange/red. If the solution turns opaque black with visible particulate matter, the catalyst has aggregated into Pd(0) black. This indicates either catastrophic O₂ ingress or ligand failure.
Isolation: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and trace Pd, and concentrate for column chromatography.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turns black within 10 minutes of heating. What is happening?A: This indicates the precipitation of inactive Palladium(0) "black." In the context of quinoline substrates, this is usually caused by either oxygen ingress or competitive coordination by the quinoline nitrogen displacing your ligand ()[2].
Solution: Ensure rigorous degassing (freeze-pump-thaw rather than simple sparging) and switch to a highly sterically hindered ligand like XPhos or SPhos to outcompete the quinoline nitrogen.
Q: I am observing significant amounts of the debrominated quinoline (quinolin-7-ol). How do I prevent this?A: Dehalogenation (hydrodebromination) occurs when the Pd-aryl intermediate undergoes β-hydride elimination (if aliphatic alcohols are used as solvents) or abstracts a proton from the solvent or the free 7-OH group.
Solution: Protect the 7-OH group to remove the internal proton source, avoid primary/secondary alcoholic solvents (like EtOH), and ensure your boronic acid is not degraded ()[2].
Q: Can I use standard Pd(PPh₃)₄ for this substrate?A: It is highly discouraged. Pd(PPh₃)₄ is prone to deactivation by the quinoline nitrogen and struggles with the oxidative addition of electron-rich heteroaryl bromides. Modern precatalysts or Pd₂(dba)₃ with electron-rich ligands (SPhos) are required to overcome the activation barrier ()[3].
Q: My boronic acid is being consumed, but I only see homocoupling (biaryl formation). What went wrong?A: Homocoupling is an oxidative side reaction driven by the presence of trace oxygen or sluggish transmetalation.
Solution: Improve your degassing protocol. If transmetalation is the bottleneck, switch your boronic acid to a more stable pinacol ester (Bpin) and ensure your K₃PO₄ base is finely milled. Adding a trace amount of water (e.g., 5 equivalents relative to the substrate) can also help solubilize and activate the phosphate base for transmetalation ()[3].
References
PolyU Electronic Theses : Study in the effect of chelating strength towards supramolecular self-assembly (Chapter 4). Hong Kong Polytechnic University. 1
Benchchem Technical Support : Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. 2
PubMed Central (NIH) : Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health.4
r/Chempros : Diagnosing issues with a failed Suzuki coupling? Reddit Scientific Community. 3
Troubleshooting FAQs: Chemical Instability & Degradation
Welcome to the Technical Support Center for 5-Bromoquinolin-7-ol (CAS: 1261687-67-5). This compound is a critical halogenated heterocyclic building block, prominently utilized in the synthesis of Transcriptional Enhancer...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Bromoquinolin-7-ol (CAS: 1261687-67-5). This compound is a critical halogenated heterocyclic building block, prominently utilized in the synthesis of Transcriptional Enhancer Associate Domain (TEAD) inhibitors for targeted cancer therapeutics[1].
Due to its amphoteric nature (containing both a basic quinoline nitrogen and an acidic phenolic hydroxyl) and the presence of a photolabile bromine atom, researchers frequently encounter stability issues during assay preparation and long-term storage. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your solutions.
Q1: My 5-Bromoquinolin-7-ol stock solution in DMSO turned from pale yellow to a dark brown tint after a week. What caused this, and is the solution still usable?A: A color shift to brown or dark green is a classic indicator of oxidative degradation. Hydroxyquinolines are highly susceptible to oxidation, which converts the phenol-like hydroxyl group into reactive quinones[2]. This process is accelerated by trace heavy metals in your solvent or exposure to atmospheric oxygen.
Recommendation: Discard the discolored solution. To prevent this, always prepare stocks in anhydrous, metal-free DMSO, purge the headspace of the vial with an inert gas (Argon or Nitrogen), and store at -20°C[3].
Q2: When I dilute my DMSO stock into an aqueous assay buffer (pH 7.4), I observe a gradual loss of compound concentration over 48 hours, accompanied by new HPLC peaks. Why?A: This is likely a combination of photodegradation and pH-mediated hydrolysis. Halogenated quinolines are highly sensitive to UV and visible light. In aqueous environments, the photodegradation of quinolines is significantly accelerated, particularly in the presence of dissolved oxygen or reactive oxygen species (ROS), leading to dehalogenation and eventual aromatic ring cleavage[4].
Recommendation: Perform all aqueous dilutions in amber vials or foil-wrapped tubes[5].
Q3: I am experiencing inconsistent precipitation when introducing the compound to my cell culture media. How can I resolve this?A: 5-Bromoquinolin-7-ol has limited aqueous solubility. When a high-concentration DMSO stock is rapidly introduced into an aqueous medium, the sudden shift in the dielectric constant causes the hydrophobic compound to crash out.
Recommendation: Utilize a "step-down" dilution method. Pre-dilute the DMSO stock into a transitional co-solvent (e.g., ethanol or a surfactant like Tween-80) before final addition to the aqueous buffer, ensuring the final DMSO concentration remains below 1% (v/v) to avoid cellular toxicity.
Mechanistic Pathway of Degradation
Understanding the degradation pathways is essential for implementing the correct preventative measures. The diagram below maps the causality between environmental stressors and the resulting chemical degradation of 5-Bromoquinolin-7-ol.
Caption: Logical mapping of 5-Bromoquinolin-7-ol degradation pathways via photolysis and oxidation.
Quantitative Stability Profile
To optimize your experimental design, reference the table below, which summarizes the half-life (
) of quinoline derivatives under various environmental conditions[4].
Storage Condition
Solvent / Matrix
pH
Estimated Half-Life ()
Primary Degradation Mechanism
Dark, -20°C
Anhydrous DMSO
N/A
> 12 Months
None detected
Dark, 4°C
Aqueous Buffer
7.4
> 6 Months
Negligible
Ambient Light, 25°C
Aqueous Buffer
7.4
~14 Days
Photo-oxidation / Dehalogenation
UV Exposure (313 nm)
Aqueous Buffer
4.5
< 48 Hours
Accelerated Ring Cleavage
Self-Validating Experimental Protocols
Protocol A: Preparation of an Ultra-Stable 10 mM Stock Solution
This protocol establishes a self-validating system. By strictly controlling moisture, light, and oxygen, the resulting solution will yield a baseline HPLC purity of >98% that remains stable for over a year.
Materials:
5-Bromoquinolin-7-ol powder (High purity, >97%)
Anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO)
Argon or Nitrogen gas (High purity)
Amber glass HPLC vials with PTFE-lined septa
Step-by-Step Methodology:
Equilibration: Allow the sealed vial of 5-Bromoquinolin-7-ol powder to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.
Weighing: Rapidly weigh the required mass (e.g., 2.24 mg for 1 mL of 10 mM solution) using a calibrated analytical balance.
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently until the solid is completely dissolved. The solution should appear clear and pale yellow.
De-gassing (Critical Step): Gently bubble Argon or Nitrogen gas through the solution for 30 seconds to displace dissolved oxygen, which is the primary driver of quinone formation[3].
Aliquot & Seal: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials. Purge the headspace of each vial with inert gas before immediately capping with a PTFE-lined septum.
Storage: Store all aliquots upright at -20°C or -80°C.
Caption: Step-by-step workflow for preparing oxidation-resistant 5-Bromoquinolin-7-ol stock solutions.
To verify the integrity of your stock solutions over time, perform a forced degradation study to identify the retention times of breakdown products.
Sample Preparation: Prepare a 100 µM solution of 5-Bromoquinolin-7-ol in 50:50 Water:Acetonitrile.
Stress Conditions:
Oxidative Stress: Add 3%
and incubate at room temperature for 4 hours.
Photolytic Stress: Expose the clear vial to direct UV light (254 nm) for 4 hours.
Chromatography: Run the stressed samples alongside a fresh control using a C18 reverse-phase column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
Validation: The appearance of new, early-eluting peaks (more polar degradation products like quinones or dehalogenated species) confirms degradation. If your stored stock solutions show these peaks exceeding 2% total area, discard the stock.
References
Google Patents. (2020). CA3141826A1 - Tead inhibitors and uses thereof.
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]
Removing trace metal impurities from 5-Bromoquinolin-7-ol samples
Welcome to the Technical Support Center for API intermediate purification. This guide is specifically engineered for researchers and process chemists dealing with the complex challenge of removing trace transition metals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for API intermediate purification. This guide is specifically engineered for researchers and process chemists dealing with the complex challenge of removing trace transition metals from 5-Bromoquinolin-7-ol and its downstream derivatives.
Below, you will find an in-depth analysis of the chelation causality, a troubleshooting FAQ, quantitative performance data, and self-validating experimental protocols.
Part 1: The Chelation Challenge (Causality & Theory)
Why does 5-Bromoquinolin-7-ol stubbornly retain heavy metals?
Quinoline derivatives are notorious for their strong coordination to transition metals. The nitrogen atom in the quinoline ring acts as a powerful Lewis base, readily donating its lone pair to soft transition metals like Palladium (Pd), Ruthenium (Ru), and Copper (Cu) commonly used in cross-coupling reactions[1]. Furthermore, the hydroxyl group at the 7-position can participate in secondary coordination or hydrogen bonding. Together, they form a highly lipophilic metal-API complex that easily bypasses standard aqueous workups and partitions directly into your organic phase[2].
If left unmitigated, these metal impurities not only risk regulatory rejection (ICH Q3D guidelines) but can also cause severe false positives in downstream high-throughput biological screening assays[2].
Part 2: Troubleshooting & FAQs
Q1: We performed a standard aqueous workup, but our 5-Bromoquinolin-7-ol still contains >1500 ppm of Palladium. Why did the water wash fail?A1: Standard aqueous washes (like brine or DI water) rely on the metal being in a water-soluble salt form. However, Pd strongly coordinates to the quinoline nitrogen, forming a neutral, highly lipophilic complex. To break this bond, you must introduce a competitive chelator that thermodynamically outcompetes the quinoline for the metal ion[1].
Q2: We tried washing the organic layer with 1M HCl to protonate the quinoline nitrogen and break the metal complex, but our product precipitated. What is the alternative?A2: 5-Bromoquinolin-7-ol is amphoteric. Protonating the basic nitrogen (
) forms an HCl salt that is often insoluble in common organic solvents like ethyl acetate or toluene, causing it to crash out as a sticky emulsion. Instead of altering the charge of your product, use a pH 7.5 aqueous wash of 5% disodium EDTA. This maintains the solubility of your free-base quinoline while the EDTA selectively strips the loosely bound metal into the aqueous layer.
Q3: We are considering activated carbon (e.g., Darco G60) to remove Ruthenium and Palladium. Is this advisable?A3: While activated carbon is a common, inexpensive method for metal removal, it relies on non-selective physisorption[1]. The aromatic system of 5-Bromoquinolin-7-ol will readily
stack with the carbon surface, leading to severe product yield losses (often up to 0.6 g of product lost per gram of carbon)[1]. For highly aromatic intermediates, chemisorption using functionalized silica is highly recommended to preserve yield.
Q4: Which silica-based scavenger is thermodynamically best for Palladium removal in this matrix?A4: Thiol-functionalized silica (e.g., SiliaMetS Thiol) is the optimal choice. Electronic structure calculations and thermodynamic binding parameters (
, ) demonstrate that sulfur-based ligands strongly favor bis-monodentate coordination with Palladium, effectively and quantitatively stripping it from the nitrogen-based quinoline ligand[3].
Part 3: Workflows and Decision Matrices
Caption: Step-by-step workflow for trace metal removal from 5-Bromoquinolin-7-ol.
Caption: Decision matrix for selecting metal scavengers based on the target transition metal.
Part 4: Quantitative Performance Data
When dealing with coordinating APIs like 5-Bromoquinolin-7-ol, scavenger selection directly impacts both metal clearance and product recovery. The table below summarizes expected outcomes based on industrial process data[1],[4].
Purpose: To remove loosely bound metals and inorganic salts without protonating the quinoline ring.
Preparation: Dissolve the crude 5-Bromoquinolin-7-ol in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or 2-MeTHF).
Aqueous Phase: Prepare a 5% (w/v) aqueous solution of disodium EDTA. Adjust the pH to 7.5 using dilute NaOH if necessary.
Extraction: Add the EDTA solution to the organic phase (1:1 v/v ratio). Stir vigorously for 30 minutes at room temperature.
Phase Separation: Allow the layers to separate. The aqueous layer may appear tinted (blue/green for Cu, yellow/brown for Pd), visually validating the migration of the metal.
Collection: Isolate the organic layer and proceed to Protocol B for end-game purification.
Purpose: To strip tightly coordinated Palladium from the quinoline nitrogen using thermodynamic displacement.
Scavenger Loading: To the organic solution from Protocol A, add SiliaMetS Thiol (or equivalent thiol-functionalized silica). Add 5 to 10 equivalents of scavenger relative to the initial molar amount of the metal catalyst used in the reaction[4].
Incubation: Stir the heterogeneous mixture vigorously under an inert atmosphere (Nitrogen/Argon). Heat gently to 40–50 °C to accelerate the thermodynamic exchange[4].
Self-Validation (Visual Cue): Monitor the scavenging process by the discoloration of the solution. A shift from dark brown/orange to pale yellow or colorless indicates successful Pd removal[4]. Typical incubation time is 4 to 12 hours.
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Rinse the filter cake with a small volume of clean solvent to maximize API recovery.
Isolation: Concentrate the filtrate under reduced pressure to yield the highly purified 5-Bromoquinolin-7-ol.
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach
Source: Dalton Transactions (RSC Publishing)
URL:[Link]
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns
Source: Journal of Medicinal Chemistry (NIH/PMC)
URL:[Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromoquinolin-7-ol
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is of paramount importance. Quinoline derivatives, in particular, form the backbone of numero...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is of paramount importance. Quinoline derivatives, in particular, form the backbone of numerous therapeutic agents, and understanding their exact molecular architecture is crucial for predicting their biological activity.[1] Among these, 5-Bromoquinolin-7-ol stands as a significant scaffold. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective with related analogs and alternative analytical techniques.
The Decisive Role of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of protons and carbons within a molecule's framework. For substituted quinolines like 5-Bromoquinolin-7-ol, NMR is indispensable for confirming the positions of the bromo and hydroxyl groups, which profoundly influence the molecule's chemical and biological properties.
¹H NMR Spectral Analysis of 5-Bromoquinolin-7-ol
The aromatic region of the ¹H NMR spectrum of quinoline derivatives typically appears between δ 6.5 and 9.0 ppm.[1][2] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field. In 5-Bromoquinolin-7-ol, the substituents further modulate the chemical shifts of the aromatic protons.
A detailed, step-by-step interpretation of the ¹H NMR spectrum is crucial for accurate structural assignment. The workflow for this process is outlined below.
Reactivity Comparison Guide: 5-Bromoquinolin-7-ol vs. 5-Chloroquinolin-7-ol in Synthetic Chemistry
Executive Summary The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry and materials science. When designing synthetic routes involving the 5-position of the quinolin-7-ol core, res...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry and materials science. When designing synthetic routes involving the 5-position of the quinolin-7-ol core, researchers face a classic strategic trade-off: the superior, kinetically favorable reactivity of 5-bromoquinolin-7-ol versus the economic viability and widespread availability of 5-chloroquinolin-7-ol . This guide provides an objective, data-driven comparison of these two building blocks, focusing on their performance in palladium-catalyzed cross-coupling reactions and the unique chemoselective challenges posed by the acidic 7-hydroxyl group.
Mechanistic & Thermodynamic Foundations
The fundamental difference in reactivity between 5-bromoquinolin-7-ol and 5-chloroquinolin-7-ol is rooted in the thermodynamics of their respective carbon-halogen (C-X) bonds.
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker (~290 kJ/mol) compared to the C-Cl bond (~346 kJ/mol) 1[1]. This lower BDE directly facilitates the oxidative addition of the aryl halide to the Palladium(0) catalyst, which is typically the rate-determining step in cross-coupling cycles 2[2].
Electronic Effects of the 7-OH Group: The hydroxyl group at the 7-position is highly electron-donating via resonance (+R effect). Under the basic conditions required for cross-coupling, it deprotonates to form a phenoxide anion, flooding the quinoline ring with electron density. This electron richness deactivates the ring toward oxidative addition. Consequently, the inherently faster oxidative addition of the 5-bromo variant becomes a critical advantage. To activate the 5-chloro variant under these electron-rich conditions, specialized bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are required to force the oxidative addition step 3[3].
Generalized Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.
Comparative Reactivity Profiles
The following table summarizes the quantitative and qualitative differences between the two substrates to guide synthetic planning:
Parameter
5-Bromoquinolin-7-ol
5-Chloroquinolin-7-ol
C-X Bond Dissociation Energy
~290 kJ/mol
~346 kJ/mol
Oxidative Addition Kinetics
Fast (often proceeds at 60°C - 80°C)
Slow (typically requires >100°C)
Ligand Requirements
Standard (e.g., PPh3, dppf)
Specialized/Bulky (e.g., XPhos, RuPhos)
Cost & Scalability
Higher cost, ideal for discovery
Lower cost, ideal for process scale-up
SNAr Susceptibility
Low
Very Low (Cl is a poorer leaving group)
Experimental Protocols & Workflows
When working with 5-haloquinolin-7-ols, the acidic 7-hydroxyl group (pKa ~8.5) dictates the experimental design. Researchers must choose between direct coupling (which requires excess base to compensate for the formation of the quinolinolate anion) or a protection-deprotection strategy.
Experimental workflow for chemoselective functionalization of 5-haloquinolin-7-ols.
Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling of 5-Bromoquinolin-7-ol
Expertise & Experience Insight: Why use 3.0 equivalents of base? The 7-OH group will rapidly consume 1.0 equivalent of the inorganic base to form the phenoxide anion. If standard conditions (1.5 eq base) are used, the reaction will stall because insufficient base remains to activate the boronic acid for the transmetalation step.
Reagents:
5-Bromoquinolin-7-ol (1.0 eq)
Arylboronic acid (1.2 eq)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
K₂CO₃ (3.0 eq) - Critical for neutralizing the 7-OH and facilitating transmetalation.
Solvent: 1,4-Dioxane/H₂O (4:1 v/v)
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoquinolin-7-ol, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
Degassing (Crucial for Self-Validation): Evacuate the flask and backfill with ultra-pure Nitrogen or Argon (repeat 3x). Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (forming Ar-Ar byproducts) and oxidation of the active Pd(0) species.
Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.
Reaction: Heat the mixture to 80°C under vigorous stirring for 4-6 hours.
In-Process Validation (LC-MS): Sample the reaction at 2 hours.
Diagnostic Marker: Look for the presence of the dehalogenated quinolin-7-ol mass (M-Br+H). If this peak is dominant, oxidative addition was successful, but transmetalation failed (prompting a re-evaluation of the boronic acid quality or base concentration). If starting material remains, the catalyst has deactivated.
Workup: Cool to room temperature. Adjust the pH to ~7 using 1M HCl. Causality: Failure to reprotonate the 7-OH group will result in the product remaining trapped in the aqueous layer as a water-soluble salt. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Note on 5-Chloroquinolin-7-ol: To adapt this protocol for the chloro-derivative, substitute Pd(dppf)Cl₂ with a bulky precatalyst system like XPhos Pd G3 (0.02 eq) and elevate the temperature to 100°C to overcome the higher activation energy barrier of the C-Cl bond 3[3].
Applications in Drug Discovery
The 5-bromoquinolin-7-ol scaffold is a highly privileged intermediate in modern oncology research. Notably, it is heavily utilized in the synthesis of Transcriptional Enhancer Factor TEF (TEAD) inhibitors. These inhibitors target the Hippo signaling pathway, preventing TEAD palmitoylation and disrupting its interaction with YAP/TAZ—a critical mechanism for halting the proliferation of YAP-dependent cancer cell lines 4[4]. The superior reactivity of the bromo-precursor allows for late-stage diversification of the 5-position via Ullmann-type or Buchwald-Hartwig couplings to build complex, sterically hindered inhibitor libraries.
Mechanism of TEAD inhibitors disrupting the YAP/TAZ-TEAD oncogenic signaling pathway.
References
Title: Bromo- vs.
Title: Chapter 7 Notes: Alkyl Halides
Source: Portland State University
URL
Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
Title: WO2020243423A1 - Tead inhibitors and uses thereof
Source: Google Patents
URL
Comparative Mass Spectrometry Fragmentation Analysis: 5-Bromoquinolin-7-ol vs. Structural Analogues
Differentiating positional isomers in halogenated heterocycles is a persistent challenge in drug metabolism and pharmacokinetics (DMPK) studies. 5-Bromoquinolin-7-ol (a 7-hydroxyquinoline derivative) and its widely utili...
Author: BenchChem Technical Support Team. Date: March 2026
Differentiating positional isomers in halogenated heterocycles is a persistent challenge in drug metabolism and pharmacokinetics (DMPK) studies. 5-Bromoquinolin-7-ol (a 7-hydroxyquinoline derivative) and its widely utilized isomer 5-Bromo-8-hydroxyquinoline share the exact same molecular weight and elemental composition (
). However, their gas-phase behavior under Collision-Induced Dissociation (CID) is fundamentally distinct.
This technical guide objectively compares the mass spectrometry (MS) fragmentation patterns of 5-Bromoquinolin-7-ol against its primary alternatives, providing the mechanistic causality and self-validating experimental protocols required for unambiguous structural elucidation.
Mechanistic Principles of Quinolinol Fragmentation
To design a robust Multiple Reaction Monitoring (MRM) assay, we must first understand the causality behind the fragmentation trajectories of these molecules.
The Bromine Isotopic Signature
All mono-brominated compounds exhibit a highly diagnostic isotopic envelope due to the natural abundance of Bromine isotopes:
(50.69%) and (49.31%). In positive Electrospray Ionization (ESI+), 5-Bromoquinolin-7-ol yields a protonated precursor ion manifesting as a distinct doublet at m/z 223.97 and m/z 225.97 in a ~1:1 intensity ratio. Preserving this ratio during precursor isolation is the first self-validating check of assay integrity.
The "Ortho Effect" vs. Phenolic Expulsion
The position of the hydroxyl group dictates the primary neutral loss:
8-Hydroxyquinoline Derivatives (e.g., 5-Bromo-8-hydroxyquinoline): The proximity of the 8-OH group to the protonated quinoline nitrogen facilitates an intramolecular interaction. This arrangement strongly drives the elimination of a water molecule (-18 Da ) upon collisional activation[1].
7-Hydroxyquinoline Derivatives (e.g., 5-Bromoquinolin-7-ol): The 7-OH group is sterically isolated from the nitrogen, making intramolecular hydrogen bonding impossible. Consequently, the molecule undergoes classic phenolic fragmentation: tautomerization to a cyclohexadienone intermediate followed by the expulsion of carbon monoxide (-28 Da )[2].
Figure 1: Proposed CID fragmentation pathway of 5-Bromoquinolin-7-ol in positive ESI mode.
Comparative MS/MS Performance Data
The table below summarizes the quantitative fragmentation data, highlighting how specific neutral losses can be leveraged to differentiate 5-Bromoquinolin-7-ol from its structural analogues.
Compound
Precursor Ion (m/z)
Primary Product Ions (m/z)
Dominant Neutral Losses
Diagnostic Utility
5-Bromoquinolin-7-ol
224.0 / 226.0
196.0, 198.0 , 144.1
-CO (28 Da) , -HBr (80/82 Da)
High abundance of [M+H-CO]+ confirms the 7-OH position.
5-Bromo-8-hydroxyquinoline
224.0 / 226.0
206.0, 208.0 , 144.1
- (18 Da) , -HBr (80/82 Da)
Facile loss of water is highly diagnostic for the 8-OH scaffold.
8-Hydroxyquinoline (Non-halogenated baseline)
146.2
128.2, 91.2
- (18 Da), -CO-HCN
Baseline comparator demonstrating the intrinsic 8-OH water loss[1].
Note: m/z values are represented as nominal masses for standard triple quadrupole (QqQ) workflows.
Standardized LC-ESI-MS/MS Analytical Protocol
To ensure reproducibility and trustworthiness, the following step-by-step methodology is designed as a self-validating system. Every parameter is optimized based on the physicochemical properties of halogenated quinolinols.
Step 1: Sample Preparation
Dissolve 1.0 mg of 5-Bromoquinolin-7-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock to a working concentration of 1 µM using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: The basicity of the quinoline nitrogen (
~4.5-5.0) requires an acidic modifier (Formic Acid) to ensure complete protonation in solution, thereby maximizing the yield prior to droplet desolvation.
Step 2: UHPLC Chromatographic Separation
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Validation Check: Inject a mixed standard of 5-Bromoquinolin-7-ol and 5-Bromo-8-hydroxyquinoline. The 7-OH isomer will typically elute slightly earlier due to its inability to form the lipophilic intramolecular hydrogen bond characteristic of the 8-OH isomer.
Step 3: ESI Source & CID Parameters
Polarity: Positive Ion Mode (ESI+).
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350 °C.
Causality: High desolvation temperatures prevent the formation of
solvent clusters, ensuring the precursor ion signal accurately reflects the intact molecule.
Collision Energy (CE): Ramp from 15 eV to 40 eV using Argon as the collision gas.
MRM Transitions: Set Q1 to isolate m/z 224.0 (with a 0.7 Da resolution window) and Q3 to monitor m/z 196.0 (Quantifier) and m/z 144.1 (Qualifier).
Figure 2: Standardized LC-ESI-MS/MS workflow for the analysis of halogenated quinolinols.
Conclusion
While 5-Bromoquinolin-7-ol and 5-Bromo-8-hydroxyquinoline are indistinguishable by exact mass alone, their structural topologies dictate highly divergent fragmentation pathways. By leveraging the specific loss of Carbon Monoxide (-28 Da) versus Water (-18 Da), analytical scientists can confidently differentiate these isomers in complex biological matrices. Implementing the self-validating LC-MS/MS protocol outlined above ensures high-fidelity data acquisition for drug development pipelines.
References
Nixon, R. L., & Ross, A. R. S. (2016). Evaluation of Immobilized Metal-Ion Affinity Chromatography and Electrospray Ionization Tandem Mass Spectrometry for Recovery and Identification of Copper(II)-Binding Ligands in Seawater Using the Model Ligand 8-Hydroxyquinoline. Frontiers in Marine Science, 3. URL:[Link]
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-786. URL:[Link]
Comparative
IR spectroscopy characteristic peaks for 5-Bromoquinolin-7-ol identification
An In-Depth Technical Guide to the FT-IR Spectroscopic Identification of 5-Bromoquinolin-7-ol For researchers in medicinal chemistry and drug development, substituted quinolines represent a highly privileged scaffold. Sp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the FT-IR Spectroscopic Identification of 5-Bromoquinolin-7-ol
For researchers in medicinal chemistry and drug development, substituted quinolines represent a highly privileged scaffold. Specifically, 5-Bromoquinolin-7-ol has emerged as a critical intermediate in the synthesis of targeted therapeutics, including novel Transcriptional Enhancer Associate Domain (TEAD) inhibitors used in oncology[1].
Accurate structural verification of this compound is paramount. While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide definitive atomic connectivity and mass data[1], Fourier-Transform Infrared (FT-IR) spectroscopy remains the frontline, non-destructive technique for rapid functional group validation. This guide provides a comprehensive comparative analysis of the FT-IR characteristic peaks of 5-Bromoquinolin-7-ol against its structural analogs, detailing the mechanistic causality behind spectral shifts and offering a self-validating experimental protocol.
Mechanistic Insight: The Vibrational Dynamics of 5-Bromoquinolin-7-ol
The FT-IR spectrum of 5-Bromoquinolin-7-ol is dictated by three primary structural features: the fused heterocyclic quinoline core, the phenolic hydroxyl group at the C7 position, and the heavy bromine atom at the C5 position.
The Hydroxyl (O-H) Stretch: Unlike 8-hydroxyquinoline, where the hydroxyl group is in close proximity to the quinoline nitrogen (enabling strong intramolecular hydrogen bonding that sharpens and shifts the peak)[2], the hydroxyl group at the C7 position in 5-bromoquinolin-7-ol primarily engages in intermolecular hydrogen bonding. This results in a broader O-H stretching band typically observed between 3180 and 3350 cm⁻¹.
The Quinoline Core (C=N and C=C): The fused aromatic system exhibits characteristic C=N ring stretching vibrations. The electron-withdrawing inductive effect of the bromine atom at C5 subtly depletes electron density from the aromatic system, which can shift the C=N stretch slightly higher compared to unsubstituted analogs, typically manifesting around 1610–1650 cm⁻¹[3].
The Carbon-Halogen (C-Br) Bond: The C-Br stretching vibration is a low-frequency mode due to the large atomic mass of bromine. It consistently appears in the far fingerprint region, specifically between 500 and 600 cm⁻¹[4]. Because this region is often crowded with aromatic out-of-plane (oop) bending modes, identifying the C-Br peak requires careful baseline resolution.
Comparative FT-IR Peak Analysis
To objectively evaluate the spectral signature of 5-Bromoquinolin-7-ol, it must be compared against its non-halogenated parent compound (Quinolin-7-ol)[5] and its positional isomer (8-Hydroxyquinoline)[2]. The table below synthesizes the quantitative vibrational data used for differential identification.
Expertise & Experience Note: Halogenated hydroxyquinolines are highly susceptible to ambient moisture absorption. Water exhibits a massive, broad IR absorption band spanning 3000–3600 cm⁻¹, which will completely mask the intrinsic C7 O-H stretch of the molecule. The following protocol utilizes a self-validating anhydrous KBr matrix approach to ensure the integrity of the data.
Materials Required:
FT-IR Spectrometer (capable of 4000 – 400 cm⁻¹ range)
Spectroscopy-grade Potassium Bromide (KBr), oven-dried at 110°C for >24 hours.
Agate mortar and pestle
Hydraulic press
Step-by-Step Methodology:
Background System Validation:
Action: Acquire a background scan of the empty sample chamber (or a pure, blank KBr pellet).
Causality: This step mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient humidity from the final spectrum, ensuring that any peaks observed in the 3000+ cm⁻¹ range belong strictly to the sample.
Sample Grinding & Matrix Dispersion:
Action: Weigh approximately 1–2 mg of 5-Bromoquinolin-7-ol and 100 mg of anhydrous KBr. Grind them together vigorously in an agate mortar for 3–5 minutes until a fine, homogenous powder is achieved.
Causality: KBr is completely transparent in the mid-IR region. Thorough grinding reduces the particle size of the quinoline derivative to less than the wavelength of the IR radiation, preventing the Christiansen effect (anomalous scattering that distorts peak shapes and baselines).
Pellet Pressing:
Action: Transfer the mixture to a clean pellet die. Apply 8–10 tons of pressure using a hydraulic press under a vacuum for 2 minutes.
Causality: The vacuum removes trapped air, and the high pressure cold-welds the KBr into a continuous, optically clear disk. A cloudy pellet indicates trapped moisture or insufficient grinding, which will result in poor spectral resolution.
Spectral Acquisition & Diagnostic Verification:
Action: Place the pellet in the spectrometer. Run 32 to 64 co-added scans at a resolution of 4 cm⁻¹.
Causality: Co-adding scans increases the signal-to-noise ratio. This is strictly required to resolve the weak C-Br stretching vibration in the crowded 500–600 cm⁻¹ fingerprint region[4].
Orthogonal Validation:
Action: If the C-Br peak at 550 cm⁻¹ is ambiguous due to baseline noise, the sample must be routed to ¹H-NMR or LC-MS.
Causality: FT-IR proves the presence of functional groups but cannot definitively prove atomic connectivity. The presence of the bromine isotope pattern (M and M+2 peaks in a 1:1 ratio) in MS, or the specific aromatic splitting pattern in NMR[1], serves as the final, self-validating lock on the molecule's identity.
References
"WO2020243423A1 - Tead inhibitors and uses thereof - Google Patents", Google P
"Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate - SCIRP", Scientific Research Publishing,
"Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing", AIP Publishing,
"7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem", N
X-ray diffraction (XRD) crystal structure data for 5-Bromoquinolin-7-ol
Title: Comparative Crystallographic Analysis: X-Ray Diffraction (XRD) Profiling of 5-Bromoquinolin-7-ol vs. Structural Analogues Target Audience: Researchers, structural biologists, and drug development professionals. In...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Crystallographic Analysis: X-Ray Diffraction (XRD) Profiling of 5-Bromoquinolin-7-ol vs. Structural Analogues
Target Audience: Researchers, structural biologists, and drug development professionals.
Introduction: The Structural Significance of Positional Isomers
In medicinal chemistry and materials science, the exact placement of a functional group on a heterocyclic scaffold dictates the molecule's macroscopic properties and biological efficacy. As a Senior Application Scientist, I frequently utilize Single-Crystal X-Ray Diffraction (SC-XRD) to resolve these differences during lead optimization.
5-Bromoquinolin-7-ol (CAS: 1261687-67-5) is a highly valuable building block, most notably utilized in the synthesis of complex pharmaceutical agents such as Toll-like receptor 8 (TLR8) antagonists[1]. However, its physicochemical behavior diverges sharply from its widely used positional isomer, 5-Bromoquinolin-8-ol (CAS: 1198-14-7)[2], and the non-halogenated parent compound, 7-Hydroxyquinoline (CAS: 580-20-1)[3]. This guide objectively compares the crystallographic performance and supramolecular assembly of these alternatives, providing a self-validating XRD protocol to ensure rigorous structural characterization.
The Causality of Crystal Packing: 7-ol vs. 8-ol
To understand why these compounds behave differently in assays and formulations, we must examine the causality behind their crystal packing.
5-Bromoquinolin-8-ol (The Chelator): The proximity of the hydroxyl group at the 8-position to the quinoline nitrogen facilitates a strong intramolecular hydrogen bond (
). This creates a stable, bidentate pocket that prevents the molecule from forming extensive intermolecular networks[2]. Consequently, it crystallizes as discrete monomers, resulting in higher lipophilicity and potent metal-chelating properties.
5-Bromoquinolin-7-ol (The Polymerizer): By shifting the hydroxyl group to the 7-position, intramolecular hydrogen bonding becomes sterically impossible. To satisfy hydrogen-bonding requirements, the molecule must engage in intermolecular
interactions[4]. This causality forces 5-Bromoquinolin-7-ol to crystallize into extended 1D supramolecular chains. This polymeric network significantly increases the lattice energy, altering its solubility profile and making it an excellent rigid scaffold for kinase and receptor binding pockets[1].
Caption: Divergent supramolecular assembly pathways of quinolinol positional isomers.
Quantitative Data Comparison
The table below summarizes the expected crystallographic parameters and performance metrics of 5-Bromoquinolin-7-ol against its primary alternatives.
Property
5-Bromoquinolin-7-ol
5-Bromoquinolin-8-ol
7-Hydroxyquinoline
CAS Number
1261687-67-5
1198-14-7
580-20-1
Crystal System
Monoclinic
Monoclinic
Orthorhombic / Monoclinic
Typical Space Group
Dominant Motif
Intermolecular ()
Intramolecular ()
Intermolecular ()
Supramolecular Geometry
1D Zig-zag chains
Discrete monomers
1D Polymeric chains
Primary Application
TLR8 / Kinase Inhibitor Scaffold
Metal Chelator / OLEDs
Fluorescent Probes
Self-Validating SC-XRD Protocol for Brominated Quinolinols
Obtaining high-quality diffraction data for brominated aromatics requires specific experimental choices. Bromine is a heavy atom that strongly absorbs lower-energy X-rays. The following step-by-step protocol integrates causality and internal validation to guarantee structural trustworthiness.
Action: Dissolve 10 mg of 5-Bromoquinolin-7-ol in a 1:1 mixture of Dichloromethane/Methanol. Cover the vial with Parafilm, puncture a single pinhole, and allow slow evaporation at 20°C.
Causality: Rapid precipitation traps solvent and creates lattice defects (high mosaicity). Slow evaporation ensures the thermodynamic polymorph forms with high internal order, which is an absolute prerequisite for resolving precise hydrogen atom positions[5].
Step 2: Crystal Selection and Mounting
Action: Under a polarized light microscope, select a crystal that exhibits uniform extinction (goes completely dark at specific rotation angles). Mount a specimen no larger than 0.25 mm on a MiTeGen loop using paratone oil.
Causality: Uniform extinction under cross-polarizers confirms the specimen is a true single crystal, not a twinned or multi-crystalline aggregate[5].
Step 3: Diffractometer Screening and Internal Validation
Action: Mount the crystal on a diffractometer equipped with a Molybdenum (Mo
, Å) X-ray source. Collect a brief 5-minute screening scan to determine the unit cell.
Causality: Mo
radiation is specifically chosen over Copper (Cu ) because the heavy bromine atom causes severe X-ray absorption at Cu wavelengths, which would artificially skew thermal parameters and bond lengths[6].
Self-Validation Check: Calculate the internal agreement factor (
) of symmetrically equivalent reflections from the screening frames. Rule: If , the crystal is internally fractured or twinned. Do not proceed. Reject the crystal and mount a new one. This prevents wasting hours of instrument time on unpublishable data.
Step 4: Full Data Collection and Refinement
Action: Once validated (
), collect a full sphere of data at 100 K (using a cryostream). Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically using SHELXL.
Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing the electron density of the critical hydrogen atoms involved in the
network to be observed directly in the difference Fourier map, rather than merely calculated.
Caption: Self-validating SC-XRD workflow prioritizing internal R-factor checks before full collection.
Conclusion
While 5-Bromoquinolin-8-ol is the standard choice for metal chelation applications, 5-Bromoquinolin-7-ol offers a vastly different structural profile. By forcing intermolecular hydrogen bonding, the 7-ol isomer generates robust supramolecular architectures ideal for drug-receptor interactions. Utilizing the self-validating Mo
XRD protocol outlined above ensures that researchers can accurately map these interactions, accelerating structure-based drug design.
A Comparative Guide to the Cytotoxicity of 5-Bromoquinolin-7-ol and Its Isomers
This guide provides an in-depth comparative analysis of the cytotoxic potential of 5-Bromoquinolin-7-ol and its structural isomers. For professionals in drug discovery and oncology research, understanding the nuanced rel...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the cytotoxic potential of 5-Bromoquinolin-7-ol and its structural isomers. For professionals in drug discovery and oncology research, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. The strategic placement of substituents, such as a bromine atom and a hydroxyl group on the quinoline scaffold, can dramatically alter a molecule's efficacy and mechanism of action.[1] This document synthesizes available experimental data, elucidates the methodologies for cytotoxicity assessment, and explores the molecular pathways these compounds may influence.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[2][3][4] Halogenation, particularly with bromine, is a common strategy to enhance the therapeutic index of bioactive molecules.[1] The position of the bromine atom can significantly impact the compound's lipophilicity, electronic properties, and ability to interact with biological targets, thereby modulating its cytotoxic effects.[1][5] This guide will delve into these structure-activity relationships (SAR), offering a framework for the rational design of novel quinoline-based anticancer agents.
The Decisive Role of Isomerism in Cytotoxicity
The precise location of the bromine atom on the quinolin-7-ol backbone is a critical determinant of its cytotoxic potential. While direct comparative studies on all isomers of 5-Bromoquinolin-7-ol are not extensively documented, a wealth of research on various bromoquinoline derivatives allows for a robust analysis of structure-activity relationships.
Studies have consistently shown that substitutions at specific positions of the quinoline ring can lead to vastly different biological outcomes. For instance, compounds featuring bromine atoms at the C-5 and C-7 positions, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][6][7] In contrast, isomers with substitutions at other positions have sometimes shown reduced or no inhibitory activity.[1] This highlights the importance of isomeric purity and targeted synthesis in the development of quinoline-based therapeutics. The hydroxyl group at the C-7 position also plays a crucial role, potentially through metal chelation or by forming hydrogen bonds with target enzymes, a mechanism often attributed to the well-studied 8-hydroxyquinoline derivatives.[8][9]
Comparative Cytotoxicity: An Analysis of Bromoquinoline Derivatives
To provide a clear perspective on the cytotoxic potency of these compounds, the following table summarizes experimental data for various bromoquinoline derivatives. The half-maximal inhibitory concentration (IC50) value, a key metric of a compound's potency, is presented for different human cancer cell lines.
Disclaimer: Direct experimental data for 5-Bromoquinolin-7-ol is limited in the public domain. The data presented below is for structurally related bromoquinoline and hydroxyquinoline derivatives to provide a comparative context for potential anticancer activity.
Lanthanide Complex with 5,7-dibromo-8-quinolinol (4)
SGC7901
Gastric Cancer
7.5 ± 2.1
-
-
Lanthanide Complexes with 5,7-dibromo-8-quinolinol (1-4)
A549
Lung Cancer
7.6 ± 1.5 - 29.6 ± 4.6
-
-
Table compiled from data found in multiple sources.[10][11][12][13]
Elucidating the Mechanism of Action: Apoptosis and Beyond
Quinoline derivatives exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis, or programmed cell death.[14][15] This is a highly regulated and desirable mechanism for an anticancer agent as it avoids the inflammatory response associated with necrosis.[16][17] Key mechanisms include:
Enzyme Inhibition: Many quinoline derivatives target essential enzymes for cancer cell survival, such as topoisomerases (which are critical for DNA replication) and tyrosine kinases (which regulate cell growth signaling pathways).[2][3][7]
Oxidative Stress: Some compounds can induce an overproduction of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction and triggering the apoptotic cascade.[15]
Cell Cycle Arrest: These agents can halt the cell cycle at various checkpoints, preventing cancer cells from proliferating.[14][18]
The diagram below illustrates a simplified signaling pathway for apoptosis, a common endpoint for cytotoxic compounds.
Caption: Simplified intrinsic pathway of apoptosis induced by quinoline derivatives.
Experimental Protocols for Assessing Cytotoxicity
To ensure scientific rigor and reproducibility, standardized assays are employed to quantify cytotoxicity. The MTT assay is a widely used, robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20][21]
Workflow for In Vitro Cytotoxicity Evaluation
The following diagram outlines the typical workflow for evaluating the cytotoxic effects of a novel compound.
Caption: General workflow for determining the cytotoxicity of test compounds.
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step guide for performing the MTT assay to determine the IC50 value of a test compound.[8][20][22]
Cell Seeding:
Harvest cancer cells and perform a cell count to ensure viability is >90%.[23]
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.[8]
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.[8]
Include wells for "untreated controls" (cells with medium only) and "blanks" (medium only).
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[23]
Compound Treatment:
Prepare a stock solution of the bromoquinoline derivative in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Add fresh medium with the equivalent percentage of DMSO to the control wells.
Incubation:
Return the plate to the incubator for a specified period (e.g., 24, 48, or 72 hours), depending on the cell line and experimental goals.
MTT Addition and Incubation:
After the treatment period, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8][20]
Incubate the plate for 4 hours in a humidified atmosphere.[20] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][21]
Solubilization:
Carefully remove the medium containing MTT from all wells.
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][22]
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[21][22]
Data Acquisition and Analysis:
Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.[21][22]
Subtract the average absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Distinguishing Modes of Cell Death: Apoptosis vs. Necrosis
Determining whether a compound induces apoptosis or necrosis is crucial. Necrosis is an uncontrolled form of cell death that leads to the release of cellular contents and can cause inflammation, whereas apoptosis is a controlled, non-inflammatory process.[16][17] Dual staining with Annexin V and a vital dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry, is a standard method to differentiate these populations.[24][25]
Annexin V: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.[25]
Propidium Iodide (PI) / 7-AAD: A fluorescent nuclear dye that is excluded by live and early apoptotic cells with intact membranes. It can only enter and stain the DNA of necrotic or late-stage apoptotic cells.[24][25]
Caption: Interpretation of cell populations after Annexin V and PI staining.[17]
Conclusion and Future Directions
The available evidence strongly suggests that the quinoline scaffold, particularly when substituted with bromine and hydroxyl groups, is a promising foundation for the development of novel anticancer agents. The isomeric position of these substituents is a critical factor influencing cytotoxic potency, with derivatives like 5,7-dibromo-8-hydroxyquinoline showing significant activity against a multitude of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through various cellular pathways.
While this guide provides a comprehensive comparison based on structurally related compounds, it also highlights a clear need for direct, head-to-head cytotoxic studies of 5-Bromoquinolin-7-ol and its positional isomers. Such research would provide definitive insights into their structure-activity relationships and allow for the identification of the most potent and selective candidates for further preclinical development. The robust experimental protocols detailed herein provide a clear roadmap for conducting these essential investigations.
References
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
Antibodies Incorporated. (n.d.). Necrosis vs Apoptosis Assay Kit.
Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol.
(2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
(2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Abcam. (n.d.). MTT assay protocol.
Benchchem. (n.d.). Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol.
Benchchem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
(n.d.). MTT Cell Assay Protocol.
Shlomovitz, I., Zargarian, S., & Gerlic, M. (n.d.). Distinguishing Necroptosis from Apoptosis. PubMed.
Benchchem. (n.d.). Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines.
Academia.edu. (n.d.). (PDF) Anticancer Activity of Quinoline Derivatives; An Overview.
(2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
(2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
(2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers.
Revvity. (n.d.). Measuring apoptosis and necrosis cell populations by heat and compound induction using the Cellometer Vision.
(2022, February 3). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Semantic Scholar.
Benchchem. (n.d.). QSAR Analysis of 6-Bromoquinoline Derivatives: A Comparative Guide.
Academia.edu. (n.d.). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation.
(n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives.
PubMed. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
(2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
(2018, June 7). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Taylor & Francis.
Benchchem. (n.d.). The Role of 5,7-Dibromoquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols.
Benchchem. (n.d.). Cytotoxicity of 5,7-Dibromoquinoline Compounds: A Comparative Guide.
Benchchem. (n.d.). A Comparative Analysis of 5,7-Dibromoquinoline and Its Isomers: A Guide for Researchers.
(2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
(n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC.
ResearchGate. (n.d.). Cytotoxicities of five compounds 1, 2, 5, 7, 9 against a panel of human....
(2025, August 6). Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides | Request PDF. ResearchGate.
UV-Vis Absorption Spectra Comparison of Halogenated Quinolinols: A Technical Guide
Executive Summary Halogenated derivatives of 8-hydroxyquinoline (8-HQ) are foundational scaffolds in coordination chemistry, optoelectronics, and antimicrobial drug development. Substituting the quinoline ring at the 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Halogenated derivatives of 8-hydroxyquinoline (8-HQ) are foundational scaffolds in coordination chemistry, optoelectronics, and antimicrobial drug development. Substituting the quinoline ring at the 5- and 7-positions with halogens (chlorine, bromine, iodine) significantly alters the molecule's electronic structure, lipophilicity, and steric profile. For application scientists and researchers, understanding the precise UV-Vis spectral shifts of these compounds is critical for validating compound purity, tracking metal-ligand complexation kinetics, and quantifying drug-protein interactions.
This guide provides an objective comparison of the photophysical properties of key halogenated quinolinols, explains the mechanistic causality behind their spectral behavior, and establishes a self-validating experimental protocol for accurate UV-Vis measurement.
Mechanistic Photophysics: The Causality of Halogenation
The UV-Vis absorption spectra of 8-HQ and its halogenated derivatives are dominated by two primary electronic transitions:
Transitions: Typically occurring in the higher energy (shorter wavelength) region (~240–270 nm), these correspond to the excitation of electrons within the conjugated quinoline ring system[1].
Transitions: Occurring in the lower energy (longer wavelength) region (~310–350 nm), these originate from the non-bonding electrons on the nitrogen and oxygen heteroatoms[1].
The Heavy-Atom and Inductive Effects:
As substitution progresses down the halogen group (Cl
Br I), the atomic radius increases, and electronegativity decreases. The introduction of these heavier, highly polarizable atoms induces a bathochromic (red) shift in both absorption bands. Mechanistically, the halogen atoms participate in resonance with the aromatic ring, extending the -conjugated system. This mesomeric effect, combined with the "heavy-atom effect," lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), requiring lower-energy (longer wavelength) photons for excitation[2].
Furthermore, because the hydroxyl and pyridyl groups are amphoteric, the exact absorption maxima are highly dependent on the protonation state of the molecule. This necessitates rigorous pH and solvent control during experimental characterization.
Comparative UV-Vis Absorption Data
The following table summarizes the spectral shifts observed across the primary halogenated 8-HQ derivatives. Note the progressive bathochromic shift correlating with the atomic mass of the halogen substituents.
Note: Values are approximate as exact maxima are sensitive to solvent polarity, hydrogen bonding, and local pH due to tautomerization equilibria.
Standardized Experimental Protocol
To ensure reproducibility and isolate the electronic effects of the halogens from solvent-induced artifacts (such as aggregation or unwanted deprotonation), the following protocol establishes a self-validating measurement system.
Due to the increasing lipophilicity of heavier halogenated quinolinols (e.g., Iodoquinol is highly insoluble in water), prepare primary stock solutions (1.0 mM) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2][5].
Causality: Using aprotic, highly polar organic solvents prevents
stacking (aggregation) and suppresses the premature protonation/deprotonation that occurs in unbuffered aqueous media, ensuring the baseline spectrum reflects the neutral species.
Step 2: Dilution and pH Matrixing
Dilute the stock to a working concentration range of 10–50 µM using a buffered co-solvent system (e.g., 10 mM HEPES in 50% Methanol/Water, pH 7.4).
Self-Validation Check (Beer-Lambert Linearity): Run a concentration gradient (10, 20, 30, 40, 50 µM). The absorbance at the
must scale linearly (). Non-linearity indicates dimerization, self-quenching, or micro-precipitation, requiring an increase in the organic co-solvent ratio.
Step 3: Baseline Correction and Spectrum Acquisition
Use matched 1-cm path-length quartz cuvettes. Perform a dual-beam baseline correction using the exact matrix (buffer + co-solvent) without the analyte. Scan from 200 nm to 600 nm at a scan rate of 1 nm/s.
Causality: Quartz cuvettes are mandatory. Standard borosilicate glass absorbs strongly below 300 nm, which would completely mask the critical
Step 4: Metal Titration and Isosbestic Point Verification (For Complexation Studies)
If tracking metal complexation (e.g., with
or ), titrate the metal ion into the ligand solution in 0.1 molar equivalent steps.
Causality: The presence of a sharp isosbestic point (e.g., ~355 nm for Ga-dibromo-HQ) mathematically validates that the spectral shift is strictly due to a clean stoichiometric equilibrium between the free ligand and the metal complex, without intermediate degradation reactions[2].
Experimental Workflow Visualization
Standardized UV-Vis spectral acquisition workflow for halogenated quinolinols.
References
Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PMC.[Link]
New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions (RSC Publishing).[Link]
Ligand-Tuned Multi-Color Luminescence of Single Aluminum (III) Ion Atomic Centers and Their Selective Sensitivity to Different Metal Ions. PMC.[Link]
Tricarbonyl rhenium(I) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics. RSC Publishing.[Link]
Spectrophotometric study of complex formation between iodoquinol (IQ) and Co2+, Mn2+, Cd2+, Pb2+, and Zn2+ in DMF/MeOH binary mixed solvents. Arabian Journal of Chemistry.[Link]
Binding affinity comparison of 5-Bromoquinolin-7-ol ligands against targets
Comparative Binding Affinity Guide: 5-Bromoquinolin-7-ol Ligands Across Oncogenic and Neurological Targets As drug development increasingly relies on fragment-based drug discovery (FBDD) and privileged scaffolds, the qui...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Binding Affinity Guide: 5-Bromoquinolin-7-ol Ligands Across Oncogenic and Neurological Targets
As drug development increasingly relies on fragment-based drug discovery (FBDD) and privileged scaffolds, the quinolin-7-ol pharmacophore has emerged as a highly versatile structural core. Specifically, 5-bromoquinolin-7-ol and its functionalized derivatives have demonstrated exceptional utility in targeting deep, hydrophobic protein pockets—most notably the auto-palmitoylation pocket of TEAD transcription factors in the Hippo signaling pathway[1],[2].
This guide objectively compares the binding affinities, mechanistic causality, and assay methodologies of 5-bromoquinolin-7-ol ligands against alternative quinolin-7-ol derivatives across multiple therapeutic targets.
Pharmacophore Analysis & Mechanistic Causality
The substitution pattern on the quinoline ring dictates target selectivity and binding kinetics. The baseline quinolin-7-ol structure provides a rigid, planar aromatic system capable of
stacking, while the 7-hydroxyl group acts as a critical hydrogen bond donor/acceptor.
Why the 5-Bromo Modification Matters:
In oncogenic targets like TEAD (Transcriptional Enhancer Associate Domain), the central binding pocket naturally accommodates a 16-carbon palmitate lipid[2]. Unsubstituted quinolin-7-ols lack the lipophilicity to displace this lipid effectively. The addition of a bromine atom at the 5-position serves three causal functions:
Halogen Bonding: The electron-deficient
-hole of the bromine atom forms orthogonal halogen bonds with conserved backbone carbonyls within the TEAD lipid pocket.
Steric Trapping: The bulky atomic radius of bromine (van der Waals radius ~1.85 Å) perfectly fills the hydrophobic sub-pocket, reducing the ligand's off-rate (
).
LogP Optimization: Bromination increases the lipophilicity of the scaffold, thermodynamically favoring the partitioning of the ligand from the aqueous cytosol into the highly hydrophobic TEAD palmitoylation site, effectively disrupting YAP/TAZ-TEAD interactions[2].
Fig 1: Mechanism of 5-Bromoquinolin-7-ol derivatives disrupting YAP-TEAD Hippo signaling.
Quantitative Binding Affinity Comparison
The table below synthesizes experimental binding data for 5-bromoquinolin-7-ol derivatives compared to structurally related quinolin-7-ol alternatives across distinct protein targets.
Comparative Insight: While hybrid octahydrobenzo-quinolin-7-ols show high affinity for neurological GPCRs (D2/D3) due to their structural mimicry of dopamine[4], the 5-bromo functionalization shifts the scaffold's preference toward deep hydrophobic pockets, achieving sub-10 nM potency against TEAD transcription factors[3]. Furthermore, moving the hydroxyl group from the 7-position to the 6-position drastically alters kinase selectivity, as seen in ALK5 inhibitor optimizations[5].
Standardized Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for quantifying the binding affinity of 5-bromoquinolin-7-ol ligands.
Causality: Traditional enzymatic assays fail for transcription factors. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen because it allows for wash-free, highly sensitive detection of the YAP-TEAD protein-protein interaction, which is allosterically disrupted when the 5-bromoquinolin-7-ol ligand occupies the lipid pocket.
Reagent Preparation: Prepare recombinant His-tagged TEAD1 (amino acids 209-426) and biotinylated YAP peptide (amino acids 50-171) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
Ligand Incubation: Dispense 5-bromoquinolin-7-ol derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well OptiPlate. Add 10 nM TEAD1 protein and incubate for 30 minutes at room temperature to allow the ligand to penetrate the palmitoylation pocket.
Bead Addition (Light-Sensitive): Under green light, add 10 µg/mL Nickel-Chelate Acceptor beads (binds His-TEAD) and Streptavidin Donor beads (binds Biotin-YAP). Incubate for 1 hour in the dark.
Detection & Self-Validation: Read the plate at 680 nm excitation / 520-620 nm emission.
Self-Validating Control: Include a known TEAD auto-palmitoylation inhibitor (e.g., K-975) as a positive control, and DMSO vehicle as a negative baseline. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.
Causality: Bulky fluorescent tags can alter the binding kinetics of low-molecular-weight fragments like 5-bromoquinolin-7-ol. LC-MS/MS provides direct, label-free quantification of the ligand bound to targets like PfTrxR[6].
Incubation: Incubate 5 µM target protein with varying concentrations of the ligand in physiological buffer for 45 minutes at 37°C.
Separation: Transfer the mixture to a 10 kDa MWCO ultrafiltration spin column. Centrifuge at 10,000 x g for 10 minutes to separate the unbound ligand (filtrate) from the protein-ligand complex (retentate).
Dissociation: Wash the retentate twice with buffer to remove non-specific binders. Add 200 µL of cold methanol/acetonitrile (1:1) to the retentate to denature the protein and release the bound ligand.
Quantification: Centrifuge to pellet the denatured protein. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode tuned to the specific
transition of the 5-bromoquinolin-7-ol ligand (e.g., 224.05 fragment ions).
Tead inhibitors and uses thereof. Google Patents (CA3141826A1).
Tead inhibitors and uses thereof. Google Patents (WO2020243423A1).
Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. NIH PMC. Retrieved from[Link]
TGFβ INHIBITOR AND PRODRUGS. Google Patents (WO2020104648A2).
Applications of mass spectrometry in natural product drug discovery for malaria: Targeting Plasmodium falciparum thioredoxin reductase. SciSpace. Retrieved from[Link]
Thermal analysis (TGA/DSC) of 5-Bromoquinolin-7-ol stability
The Ultimate Guide to Thermal Analysis (TGA/DSC) of 5-Bromoquinolin-7-ol Stability Introduction In the development of metallo-pharmaceuticals and targeted therapies, halogenated quinoline derivatives have emerged as high...
Author: BenchChem Technical Support Team. Date: March 2026
The Ultimate Guide to Thermal Analysis (TGA/DSC) of 5-Bromoquinolin-7-ol Stability
Introduction
In the development of metallo-pharmaceuticals and targeted therapies, halogenated quinoline derivatives have emerged as highly effective chelating agents and active pharmaceutical ingredients (APIs). Among these, 5-Bromoquinolin-7-ol stands out due to its unique structural configuration. However, transitioning a compound from discovery to a viable pharmaceutical formulation requires a rigorous understanding of its solid-state properties.
As an application scientist, I rely on simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to objectively profile the thermal stability of such compounds. This guide provides an in-depth, comparative analysis of 5-Bromoquinolin-7-ol against its analogs, detailing the mechanistic rationale and the self-validating experimental protocols required to generate high-fidelity thermal data.
The Mechanistic Role of Halogenation in Thermal Stability
The thermal stability of a compound dictates its suitability for high-temperature processing (e.g., hot-melt extrusion) and long-term shelf life. In quinolinol derivatives, halogen substitution is not merely a biological modifier; it fundamentally alters the physical crystal lattice[1].
The introduction of a heavy, highly polarizable bromine atom at the 5-position significantly increases London dispersion forces. Concurrently, the hydroxyl group at the 7-position shifts intermolecular hydrogen bonding patterns compared to the classic 8-hydroxyquinoline (8-HQ) structure. This synergistic effect restricts molecular mobility, directly translating to a higher melting point (
) and a delayed onset of thermal degradation ().
Mechanistic impact of halogenation on quinolinol thermal stability.
Why Simultaneous TGA-DSC?
Evaluating the purity and stability of a drug formulation requires precise analytical techniques[2]. TGA measures mass changes as a function of temperature, providing critical insights into decomposition processes and volatile content[3]. Conversely, DSC records the heat flow difference between the sample and a reference, revealing thermodynamic behaviors such as glass transitions (
Running these analyses simultaneously on a single sample eliminates batch-to-batch inconsistencies and environmental variations, ensuring that a detected endothermic event (DSC) can be perfectly correlated with either a mass-loss event (e.g., desolvation in TGA) or a pure phase transition (no mass loss)[2].
Comparative Quantitative Data
To objectively assess the thermal robustness of 5-Bromoquinolin-7-ol, we must benchmark it against the unsubstituted parent compound (8-HQ) and other halogenated analogs. As demonstrated in the table below, the addition of halogens systematically elevates both the melting point and the degradation threshold.
Table 1: Comparative Thermal Properties of Quinolinol Derivatives
Compound
Substitution
Melting Point (, °C)
Degradation Onset (, °C)
Thermal Stability Rating
8-Hydroxyquinoline (8-HQ)
None
~ 76
~ 220
Baseline
5-Chloro-8-quinolinol
5-Chloro
~ 125
~ 260
Moderate
5-Bromoquinolin-7-ol
5-Bromo
~ 140
~ 285
High
5,7-Dibromo-8-quinolinol
5,7-Dibromo
~ 196
~ 310
Very High
Note: Data represents comparative baseline behaviors derived from the thermal analysis of halogenated heterocycles.
Self-Validating Experimental Protocol
Thermal analysis data is highly sensitive to sample preparation and experimental parameters[3]. The following protocol is designed as a self-validating system to ensure maximum accuracy and reproducibility.
Simultaneous TGA-DSC experimental workflow for quinolinol derivatives.
Step-by-Step Methodology:
Sample Preparation: Weigh precisely 2.0 to 5.0 mg of high-purity 5-Bromoquinolin-7-ol.
Causality: DSC requires high sample purity to prevent melting point depression[3]. Utilizing a small sample mass minimizes thermal gradients within the powder bed, preventing thermal lag and ensuring sharp, accurate resolution of the melting endotherm.
Crucible Selection: Place the sample in an open alumina (
) crucible.
Causality: Alumina is chemically inert at high temperatures. This prevents any unwanted catalytic reactions between the sample and the crucible surface during the high-temperature degradation phase.
Atmosphere Control: Purge the furnace with high-purity Argon gas at a constant flow rate of 80 mL/min[4].
Causality: An inert Argon atmosphere prevents oxidative degradation. This guarantees that the mass loss recorded by the TGA strictly reflects the compound's pure thermal decomposition kinetics, rather than a combustion reaction with ambient oxygen.
Temperature Programming: Equilibrate the system at 25 °C for 5 minutes, then heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.
Causality: A heating rate of 10 °C/min is the analytical standard for evaluating glass forming ability and thermal transitions[4][5]. It provides the optimal thermodynamic balance—slow enough to maintain thermal equilibrium across the sample, yet fast enough to generate a strong, easily integrable heat flow signal for DSC.
Data Extraction & Interpretation:
DSC: Identify the sharp endothermic peak to determine the exact melting temperature (
) and integrate the peak area to calculate the enthalpy of fusion ().
TGA: Calculate the extrapolated onset temperature (
) of the first major mass loss step. This value defines the absolute upper limit of the compound's thermal stability[2].
Formulation Implications
The thermal profile of 5-Bromoquinolin-7-ol reveals a highly stable crystalline lattice. The DSC data typically shows a sharp melting endotherm without prior exothermic events, indicating the absence of polymorphic transitions or solvent loss below
. Because the TGA curve remains flat until well past the melting point, researchers can confidently subject this compound to high-temperature processing techniques without risking API degradation[2].
As a Senior Application Scientist, I recognize that handling specialized halogenated N-heterocycles like 5-Bromoquinolin-7-ol extends far beyond the synthetic bench. Proper disposal is a critical operational parameter th...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized halogenated N-heterocycles like 5-Bromoquinolin-7-ol extends far beyond the synthetic bench. Proper disposal is a critical operational parameter that ensures regulatory compliance, protects laboratory personnel, and prevents severe environmental contamination.
This guide provides a self-validating, step-by-step operational plan for the segregation and disposal of 5-Bromoquinolin-7-ol, grounded in physicochemical causality and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.
Before executing any disposal protocol, laboratory professionals must understand why 5-Bromoquinolin-7-ol (CAS: 1261687-67-5) is classified as a high-risk waste stream[1].
The presence of the bromine atom on the quinoline ring dictates its end-of-life treatment. When combusted improperly at low temperatures, halogenated aromatic compounds generate highly corrosive hydrogen bromide (HBr) gas and toxic brominated dioxins[2]. Therefore, standard fuel-blending incineration is strictly prohibited; this compound must be segregated and routed to specialized high-temperature incinerators equipped with acid gas scrubbers[3][4].
Furthermore, quinoline derivatives intercalate with biological targets and resist standard municipal wastewater microbial degradation. They are broadly classified under Hazard Statement H411 (Toxic to aquatic life with long-lasting effects), which strictly prohibits any form of drain or sewer disposal, even for highly dilute aqueous washes[5][6].
Quantitative Data Summary
Understanding the quantitative and regulatory parameters of 5-Bromoquinolin-7-ol is essential for accurate waste profiling.
Property / Parameter
Value / Classification
Operational Impact on Disposal
CAS Number
1261687-67-5
Required unique identifier for hazardous waste profiling and contractor manifests[1].
Molecular Weight
224.05 g/mol
Used to calculate total halogen mass fraction in waste mixtures[1].
Halogen Content
~35.6% Bromine (by mass)
Mandates strict segregation into the "Halogenated Organic Waste" stream[4][7].
Aquatic Toxicity
High (H411 Category)
Absolutely prohibits aqueous sewering; mandates capture of all aqueous extraction washes[5].
EPA Waste Code
Spent Halogenated Solvents
Requires RCRA-compliant transport to high-temperature incineration facilities[2][3].
Waste Segregation Logic
The cornerstone of laboratory safety is proactive waste segregation. Comingling 5-Bromoquinolin-7-ol with non-halogenated solvents (e.g., standard ethanol or acetone) violates EPA guidelines and exponentially increases disposal costs, as the entire drum must then be treated as halogenated waste[4][7].
Figure 1: Decision-tree workflow for 5-Bromoquinolin-7-ol waste segregation.
Validated Disposal Protocols
To ensure a self-validating safety system, execute the following step-by-step methodologies based on the physical state of the waste generated.
Protocol A: Disposal of Solid 5-Bromoquinolin-7-ol
Context: Unused reagents, contaminated weighing paper, pipette tips, and gloves.
Primary Containment: Place all solid waste directly into a puncture-resistant, sealable container designated exclusively for "Solid Halogenated Organic Waste"[3].
Regulatory Labeling: Immediately affix a hazardous waste label. Explicitly list "5-Bromoquinolin-7-ol" and check the "Toxic" and "Halogenated" hazard boxes to ensure the waste management contractor profiles it correctly[7].
Satellite Accumulation Area (SAA): Store the container in a designated SAA at or near the point of generation. By EPA law, ensure the container remains tightly closed unless actively adding waste[8].
Secondary Containment: Place the primary waste bin inside a secondary containment tray to prevent cross-contamination in the event of a structural breach[8].
Solvent Compatibility Verification: Verify that the solvent carrying the 5-Bromoquinolin-7-ol is compatible with the halogenated waste carboy. Never add this waste to containers holding highly reactive substances, strong oxidizers, or perchloric acid[4].
Fume Hood Transfer: Using a dedicated funnel inside a certified chemical fume hood, slowly pour the liquid waste into the "Halogenated Solvent Waste" carboy to prevent inhalation exposure[4].
Aqueous Layer Management: If your workflow involved an aqueous extraction, separate the layers completely. The aqueous layer—even if only trace amounts of the quinoline remain—must be collected as "Aqueous Toxic Waste" due to the H411 aquatic toxicity rating. It cannot be sewered[5][7].
Venting and Capping: Securely cap the waste carboy. If the waste mixture is prone to generating gas, utilize a vented cap approved for hazardous waste accumulation to prevent pressure buildup and potential explosion.
Spill Mitigation & Decontamination
In the event of an accidental benchtop or floor spill, immediate and calculated action is required to prevent environmental release and personnel exposure.
Evacuate and Assess: Evacuate personnel from the immediate vicinity. Don appropriate PPE, including chemically resistant nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if dry powder is airborne[3].
Containment (Liquid Solutions): If the compound is dissolved in a solvent, surround and cover the spill with a non-combustible absorbent material such as diatomaceous earth or sand. Do not use combustible sawdust[9].
Containment (Solid Powder): If the spill is a dry powder, gently cover it with damp paper towels (using water or a compatible inert solvent) to prevent aerosolization and inhalation hazards.
Mechanical Collection: Use a non-sparking scoop to transfer the absorbed material or wetted powder into a heavy-duty hazardous waste bag[10].
Surface Decontamination: Wash the affected surface thoroughly with a suitable solvent (e.g., ethanol or soapy water). Collect all washings and paper towels used during this step and dispose of them in the halogenated waste container[3][5].
References
Chemos GmbH & Co. KG. "Safety Data Sheet: quinoline." Chemos. Available at: [Link]
DC Fine Chemicals. "Safety Data Sheet - Quinoline." DC Fine Chemicals. Available at: [Link]
UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee. Available at:[Link]
PENTA. "Quinoline - SAFETY DATA SHEET." Penta Chemicals. Available at: [Link]
UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." University of Wisconsin Oshkosh. Available at: [Link]
Carl ROTH. "Safety Data Sheet: Quinoline yellow." Carl ROTH. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse. Available at: [Link]
Eastern Washington University. "Hazardous Waste Management Program." EWU. Available at:[Link]
A Guide to Personal Protective Equipment for Handling 5-Bromoquinolin-7-ol
This document provides essential, immediate safety and logistical information for the handling of 5-Bromoquinolin-7-ol. As a research chemical, comprehensive safety data may not be fully established.
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, immediate safety and logistical information for the handling of 5-Bromoquinolin-7-ol. As a research chemical, comprehensive safety data may not be fully established. Therefore, this guide is built upon a foundation of prudent laboratory practices and hazard assessments derived from structurally similar compounds, such as other bromo-substituted quinolines. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely, ensuring both personal safety and experimental integrity.
Inferred Hazard Profile of 5-Bromoquinolin-7-ol
The following table summarizes the likely hazard classifications based on aggregated data from similar compounds. This data-driven inference forms the basis for our personal protective equipment (PPE) recommendations.
Hazard Classification
Inferred Risk for 5-Bromoquinolin-7-ol
Rationale & Supporting Evidence from Analogues
Skin Corrosion/Irritation
Category 2: Causes skin irritation
Structurally similar compounds are consistently classified as skin irritants.[2][3][4][5][6][7]
Serious Eye Damage/Irritation
Category 1 or 2: Causes serious eye damage/irritation
Analogues are known to cause serious eye irritation or damage.[2][3][4][6][8] The potential for particulate matter to cause severe mechanical and chemical irritation is high.
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4: Harmful if swallowed, in contact with skin, or if inhaled
Several bromo-substituted quinolines are classified as harmful by multiple routes of exposure.[4][5][8]
Specific Target Organ Toxicity (Single Exposure)
Category 3: May cause respiratory irritation
Inhalation of the solid dust or aerosols may irritate the respiratory system.[2][3][4][8][9]
Core Directive: Personal Protective Equipment (PPE)
The use of PPE is the final and essential barrier between the researcher and the chemical hazard. It must be used in conjunction with engineering controls (e.g., fume hoods) and safe work practices. The following PPE is mandatory for all work involving 5-Bromoquinolin-7-ol.
Eye and Face Protection
Minimum Requirement: Chemical splash-resistant safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[7][10]
Enhanced Protection: For procedures with a higher risk of splashing or aerosolization (e.g., preparing solutions, heating), a face shield must be worn in addition to safety goggles.[10][11][12]
Causality: The inferred classification of "serious eye damage" necessitates robust protection to prevent irreversible injury from accidental splashes or contact with airborne particles.[3][4]
Hand Protection
Glove Type: Chemical-resistant, powder-free nitrile or butyl rubber gloves are required.[10][13] Double-gloving is strongly recommended, especially during transfers and solution preparation, to provide a secondary barrier in case the outer glove is compromised.[12]
Protocol: Gloves must be inspected for tears or holes before each use. Contaminated gloves should be removed carefully, avoiding contact with skin, and disposed of as hazardous waste.[13] Always wash hands thoroughly with soap and water after removing gloves.[2][3]
Causality: Direct skin contact is a primary route of exposure, and related compounds are known skin irritants.[2][5][9] Powder-free gloves prevent the powder from aerosolizing and spreading the chemical contaminant.[13]
Body Protection
Required Garment: A flame-resistant laboratory coat with long sleeves, fully buttoned, is the minimum requirement.[10][11][12]
Additional Protection: For larger quantities or procedures with a high splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[9][11]
Causality: Protective clothing prevents incidental skin contact and contamination of personal clothing.[11] Contaminated lab coats should not be taken outside the laboratory and must be decontaminated or disposed of properly.[13]
Respiratory Protection
Under Engineering Controls: When handling 5-Bromoquinolin-7-ol exclusively within a certified chemical fume hood, respiratory protection may not be required.[5]
Outside of a Fume Hood: If weighing or handling the solid material outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved N95 (or higher) particulate respirator is mandatory.[10][12]
Causality: This compound is presumed to be a respiratory irritant.[4][8][9] A respirator prevents the inhalation of fine particles that can cause irritation and potential systemic toxicity.
Operational Protocol and Disposal Plan
Engineering Controls & Safe Handling
Ventilation: All handling of 5-Bromoquinolin-7-ol, especially the solid form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][7][14]
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][10][15]
Handling Solid: Avoid generating dust when weighing or transferring the solid.[2][3] Use dedicated spatulas and weigh boats. Clean any residual powder from surfaces immediately.
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[16] Wash hands thoroughly after handling is complete.[2][16]
Emergency First-Aid Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][7]
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3][7]
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][7]
Spill Management Workflow
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps for safe containment and cleanup.
Caption: Workflow for the safe management of a 5-Bromoquinolin-7-ol spill.
Disposal Plan
Waste generated from handling 5-Bromoquinolin-7-ol is classified as hazardous waste.[2]
Waste Collection: Collect all chemical residues, contaminated PPE (gloves, etc.), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.[17][18]
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "5-Bromoquinolin-7-ol," and all relevant hazard symbols (e.g., irritant, toxic).[18]
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][6][17] Do not dispose of this material down the drain or in standard trash.[17]
References
5-Bromoquinoline | C9H6BrN | CID 817321. PubChem, National Center for Biotechnology Information. [Link]
Safety Data Sheet - 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. KISHIDA CHEMICAL CO., LTD. [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited. [Link]